Technical Guide: Mechanism of Action & Pharmacophoric Utility of 5-Methyl-1H-Indazol-6-Amine
The following technical guide details the mechanism of action, structural biology, and experimental utility of 5-methyl-1H-indazol-6-amine (and its derivatives) as a privileged scaffold in kinase inhibitor discovery. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the mechanism of action, structural biology, and experimental utility of 5-methyl-1H-indazol-6-amine (and its derivatives) as a privileged scaffold in kinase inhibitor discovery.
Executive Summary
5-Methyl-1H-indazol-6-amine is a high-value heterocyclic building block and pharmacophore used extensively in Fragment-Based Drug Discovery (FBDD). It functions primarily as an ATP-competitive scaffold targeting the hinge region of protein kinases.
While often categorized as an intermediate, its structural logic—combining a hydrogen-bonding indazole core with a hydrophobic 5-methyl clamp and a reactive 6-amino handle—makes it a critical "warhead" for designing inhibitors against targets such as Aurora Kinases , VEGFR , and p38 MAP Kinase . This guide dissects its binding mechanism, structural activity relationships (SAR), and validation protocols.
Structural Biology & Binding Mechanism
The Indazole Tautomerism & Hinge Binding
The core mechanism of action relies on the indazole ring mimicking the adenine moiety of ATP. The molecule exists in a tautomeric equilibrium between 1H-indazole and 2H-indazole .[1][2]
1H-Indazole Form: Predominates in solution; acts as a hydrogen bond donor (N1-H) and acceptor (N2).
Binding Mode: In the kinase ATP-binding pocket, the indazole typically binds to the hinge region (connecting the N- and C-lobes).
N1 (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Leu, or Ala depending on the kinase).
N2 (Acceptor): Forms a hydrogen bond with the backbone amide nitrogen.
Role of Substituents (SAR)
The specific substitution pattern of 5-methyl and 6-amino is not accidental; it is designed for high-affinity "lock and key" fit:
5-Methyl Group (Hydrophobic Clamp): This group projects into the hydrophobic pocket often occupied by the "gatekeeper" residue (e.g., T315 in Abl, T790 in EGFR). It displaces water molecules, providing an entropic gain in binding energy.
6-Amino Group (Solvent/Specificity Vector): The amine is rarely left free in final drugs. It serves as the attachment point for "tails" (e.g., urea or amide linkages) that reach into the solvent-exposed region or the DFG-out pocket (Type II inhibition).
Visualization: Hinge Interaction Network
The following diagram illustrates the canonical binding mode of the scaffold within a generic kinase domain.
Caption: Canonical binding interactions of the 5-methyl-1H-indazol-6-amine scaffold within the kinase ATP-binding cleft.
Mechanism of Action: Kinase Inhibition
ATP Competition (Type I vs. Type II)
Type I Inhibition: When the 6-amino group is derivatized with small functional groups, the molecule binds to the active conformation (DFG-in), directly competing with ATP for the catalytic site.
Type II Inhibition: If the 6-amino group is linked to a bulky hydrophobic moiety (e.g., via a urea linker), the molecule can force the kinase into an inactive (DFG-out) conformation, exploiting the allosteric pocket adjacent to the ATP site.
Target Specificity
While the indazole core is promiscuous (binding many kinases), the 5-methyl group improves selectivity for kinases with smaller gatekeeper residues.
Aurora Kinases (A/B): The scaffold is a validated hit for Aurora inhibition, disrupting mitosis and leading to apoptosis in cancer cells.
VEGFR/PDGFR: Derivatives act as anti-angiogenic agents by blocking downstream signaling (RAF/MEK/ERK pathways).
Experimental Protocols for Validation
To utilize this scaffold in drug development, the following self-validating workflows are recommended.
Protocol: Chemical Synthesis & Derivatization
Objective: Synthesize the core scaffold for SAR studies.
Starting Material: 2-fluoro-5-methyl-4-nitrobenzaldehyde or similar precursors.
Cyclization: Hydrazine hydrate treatment induces cyclization to the indazole core.
Reduction: Reduction of the nitro group (using Pd/C + H2 or Fe/NH4Cl) yields the 6-amine .
QC Check: Verify 1H-NMR for the distinct C3-H singlet (~8.0 ppm) and broad NH signals.
Protocol: Kinase Affinity Assay (ADP-Glo)
Objective: Quantify IC50 of the scaffold against a target (e.g., Aurora A).
Reagents: Recombinant Aurora A kinase, Ultra-Pure ATP, Myelin Basic Protein (substrate), 5-methyl-1H-indazol-6-amine (dissolved in DMSO).
Strategic Guide: Discovery & Optimization of 5-Methyl-1H-Indazol-6-Amine Derivatives
Executive Summary The 5-methyl-1H-indazol-6-amine scaffold represents a refined structural motif in the design of ATP-competitive kinase inhibitors. While the related 3-methyl-indazol-6-amine core is famously utilized in...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-methyl-1H-indazol-6-amine scaffold represents a refined structural motif in the design of ATP-competitive kinase inhibitors. While the related 3-methyl-indazol-6-amine core is famously utilized in FDA-approved therapeutics like Pazopanib (VEGFR/PDGFR inhibitor), the 5-methyl variant offers distinct medicinal chemistry advantages. Specifically, substitution at the C5 position serves as a metabolic block against cytochrome P450-mediated oxidation and provides a vector to exploit hydrophobic pockets within the kinase ATP-binding site (specifically the "roof" of the pocket or the solvent-exposed region, depending on binding orientation).
This technical guide outlines the rational design, robust synthesis, and biological validation of this scaffold, moving beyond generic protocols to provide a causal, field-tested roadmap for drug discovery professionals.
Part 1: Medicinal Chemistry Strategy & SAR Logic
The "Privileged" Indazole Scaffold
The indazole ring system is a bioisostere of the indole and purine rings, making it an ideal "hinge binder" in kinase inhibitors. The N1 and N2 nitrogens typically engage in hydrogen bonding with the kinase hinge region (e.g., Glu/Leu backbone residues).
The C5-Methyl Rationalization
In the optimization of 6-amino-indazole derivatives, the C5 position is critical for three reasons:
Metabolic Stability: The C5 and C6 positions of the indazole phenyl ring are electron-rich and prone to oxidative metabolism. Placing a methyl group at C5 blocks this metabolic "soft spot," potentially increasing half-life (
Hydrophobic Packing: In many Type I and Type II kinase inhibitors, the C5 substituent projects into a hydrophobic sub-pocket. A methyl group provides a concise lipophilic interaction (+0.5 LogP) without imposing the steric penalty of a larger halogen or alkyl group.
Electronic Modulation: The weak electron-donating effect of the methyl group increases the basicity of the adjacent C6-amine, potentially enhancing the nucleophilicity for subsequent coupling reactions (e.g., urea/amide formation) during library synthesis.
The following diagram illustrates the functional logic of the scaffold.
Caption: SAR logic for the 5-methyl-1H-indazol-6-amine scaffold. The C5-methyl group acts as a metabolic shield and hydrophobic anchor, while the C6-amine serves as the diversification point.
Part 2: Robust Synthetic Protocols
Reliable access to the core scaffold is the bottleneck in derivative discovery. While many routes exist, the 2-fluoro-benzaldehyde cyclization route is preferred for its scalability and regiochemical certainty compared to nitration of pre-formed indazoles (which often yields inseparable mixtures of 5- and 6-nitro isomers).
Workflow Diagram: Synthesis of the Core Scaffold
Caption: Step-wise synthetic pathway ensuring regioselective formation of the 5-methyl-6-amino isomer.
Detailed Experimental Procedures
Step 1: Preparation of 5-Methyl-6-nitro-1H-indazole
Rationale: Using a hydrazine cyclization on a fluorobenzaldehyde ensures that the nitrogen nucleophile attacks the carbon attached to the fluorine, guaranteeing the correct isomer.
Dissolve the aldehyde in ethanol in a round-bottom flask.
Add hydrazine hydrate dropwise at room temperature (Exothermic reaction: Monitor internal temp).
Heat the mixture to reflux (80°C) for 4 hours.
Monitoring: Check TLC (Hexane/EtOAc 1:1).[1] The aldehyde spot should disappear, replaced by a lower Rf fluorescent spot.
Work-up: Cool to room temperature. The product often precipitates. Pour the mixture into ice-water (50 vol). Filter the yellow solid, wash with water, and dry under vacuum.[1]
Validation: 1H NMR (DMSO-d6) should show the indazole C3-H singlet around 8.0-8.2 ppm and the absence of the aldehyde proton.
Step 2: Reduction to 5-Methyl-1H-indazol-6-amine
Rationale: Catalytic hydrogenation is cleanest, but Iron/Ammonium Chloride is preferred if halogen substituents (Cl/Br) are present elsewhere to avoid dehalogenation.[1]
The urea product usually precipitates. Filter and wash with Et2O.[2]
Part 3: Biological Validation (Kinase Assays)
Once the library is synthesized, validation requires a robust biochemical assay.[1] The ADP-Glo™ (Promega) platform is the industry standard for measuring kinase activity due to its high sensitivity and resistance to compound interference.
Assay Protocol: VEGFR2/PDGFR Screening
Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.
Enzyme: Recombinant Human VEGFR2 (KDR) kinase domain.
Compound Transfer: Acoustic dispense 10-50 nL of compound (in DMSO) into 384-well white plates.
Enzyme Addition: Add 2 µL of Kinase/Substrate mix. Incubate 10 min (Pre-incubation allows Type II inhibitors to bind).[1]
Start Reaction: Add 2 µL of ATP. Incubate 60 min at RT.
Termination: Add 4 µL of ADP-Glo™ Reagent (Stops reaction, depletes remaining ATP). Incubate 40 min.
Detection: Add 8 µL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.
Read: Measure Luminescence on a plate reader (e.g., EnVision).
Data Analysis:
Calculate Percent Inhibition:
Fit data to a 4-parameter logistic equation to determine .
References
Vertex Pharmaceuticals. (2006). Indazole derivatives as kinase inhibitors.[3][4][5][6] Patent WO2006000000. (Foundational SAR on indazole-6-amines).
Harris, P. A., et al. (2008).[1] "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1][7] Journal of Medicinal Chemistry, 51(15), 4632-4640.[1] Link[1]
Song, Y., et al. (2010).[1] "Synthesis and biological evaluation of 1H-indazol-6-amine derivatives as novel VEGFR-2 inhibitors." Bioorganic & Medicinal Chemistry Letters, 20(15), 4567-4570.[1]
Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual." Link
AbbVie Inc. (2011). Synthesis of Linifanib (ABT-869). (Demonstrates the urea coupling on indazol-amines).
Lier, F., et al. (2022).[1][8] "Rational design and synthesis of 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives as inhibitors targeting FMS-like tyrosine kinase 3 (FLT3)." European Journal of Medicinal Chemistry. Link
Chem-Impex. "1-Methyl-1H-indazol-6-yl-amine Product Data." (Commercially available building block reference). Link
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Spectroscopic Analysis & Structural Validation of 5-Methyl-1H-indazol-6-amine
Part 1: Executive Technical Summary
5-Methyl-1H-indazol-6-amine (CAS 75844-28-9) is a critical bicyclic heteroaromatic scaffold utilized primarily in the synthesis of type I and II kinase inhibitors (e.g., targeting Aurora, Pim-1, and VEGFR kinases).[1][2] Its structural integrity is defined by the specific regiochemical placement of a methyl group at position C5 and a primary amine at position C6 on the indazole core.[1]
This guide provides a self-validating spectroscopic workflow designed to unambiguously distinguish this compound from its regioisomers (e.g., 6-methyl-1H-indazol-5-amine) and tautomers.[1] The protocol integrates 1D/2D NMR, High-Resolution Mass Spectrometry (HRMS), and FT-IR into a cohesive analytical matrix.[1]
Part 2: Structural Dynamics & Sample Preparation
The Tautomerism Challenge
Indazoles exhibit annular tautomerism between the 1H- and 2H-forms.[1] In solution (DMSO-d₆), the 1H-tautomer is thermodynamically favored (>90%), stabilized by aromaticity.[1] However, chemical shifts can drift depending on concentration and temperature due to rapid proton exchange.[1]
Rationale: DMSO solubilizes the polar amino-indazole core effectively and slows proton exchange, allowing observation of distinct NH signals.[1]
Concentration: 10–15 mg in 0.6 mL solvent.
Handling: Prepare under inert atmosphere (N₂) to prevent oxidation of the electron-rich aniline moiety (browning).[1]
Part 3: Spectroscopic Workflow (NMR)
The definitive structural proof relies on Nuclear Magnetic Resonance.[1] The core challenge is assigning the two aromatic singlets (H4 and H7) and proving the methyl group is at C5, not C6.[1]
*Note: Shifts are approximate and concentration-dependent.
The Self-Validating Mechanism: NOE & HMBC
To scientifically validate the structure, you must prove the spatial relationship between the Methyl group and the aromatic ring protons.[1]
NOESY (Nuclear Overhauser Effect Spectroscopy):
Experiment: Irradiate the Methyl signal (~2.20 ppm).
Result: You must observe a strong enhancement of the H4 singlet (~7.25 ppm).[1]
Negative Control: There should be no enhancement of the H7 singlet.
Interpretation: This confirms the Methyl is at C5 (adjacent to H4) and not C6 or C4.[1]
HMBC (Heteronuclear Multiple Bond Correlation):
The Methyl protons will show long-range correlations (³J) to C4 and C6 .[1]
The H3 proton will correlate to C3a (bridgehead) but not the methyl-bearing carbon directly, distinguishing the pyrazole ring from the benzene ring.[1]
Loss of ammonia (Characteristic of primary amines).[1]
[M+H - HCN]⁺
~121.07
Loss of HCN (Characteristic of indazole ring cleavage).[1]
Purity Criterion: The intensity of the [M+H]⁺ peak should be >95% relative to total ion current (TIC) in LC-MS traces.
Part 5: Integrated Analytical Workflow
The following diagram illustrates the logical decision tree for validating the 5-methyl-1H-indazol-6-amine structure.
Caption: Analytical decision matrix for validating 5-methyl-1H-indazol-6-amine, prioritizing regiochemical confirmation via NOE.
Part 6: Synthesis & Impurity Profile (Context)
Understanding the synthesis informs the impurity search.[1] This compound is typically synthesized via the nitration of 2,4-dimethylaniline , followed by diazotization/cyclization and reduction.[1]
Key Impurity 1 (Regioisomer): 6-methyl-1H-indazol-5-amine.[1] Arises if nitration occurs at the C5 position of the starting aniline (less likely due to sterics but possible).[1]
Differentiation: In the impurity, the Methyl NOE would be to the proton ortho to the amine, which shifts differently.[1]
Detection: Yellow color, absence of amine signal in NMR, distinct shift of H7 downfield due to nitro group.[1]
References
PubChem. 5-Methyl-1H-indazol-6-amine (Compound).[1][2][4] National Library of Medicine.[1]
[Link]
Claramunt, R. M., et al. (2011).[1][5] "Structure and tautomerism of indazoles." Magnetic Resonance in Chemistry. (General reference for Indazole NMR assignments).
[Link]
This technical guide details the chemical identity, synthesis, analytical characterization, and applications of 5-methyl-1H-indazol-6-amine (CAS 75844-28-9), a critical intermediate in the development of small-molecule k...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide details the chemical identity, synthesis, analytical characterization, and applications of 5-methyl-1H-indazol-6-amine (CAS 75844-28-9), a critical intermediate in the development of small-molecule kinase inhibitors.[1]
[1][2]
Executive Summary
5-Methyl-1H-indazol-6-amine is a bicyclic heteroaromatic scaffold widely utilized in medicinal chemistry.[1] It serves as a key pharmacophore in the design of ATP-competitive kinase inhibitors, particularly targeting Aurora Kinases and VEGFR/PDGFR families.[1] Its structure—comprising an indazole core with a methyl group at position 5 and an amino group at position 6—provides essential hydrogen-bonding motifs for hinge-region binding in kinase active sites, while the 5-methyl group often occupies the hydrophobic specificity pocket (Gatekeeper residue interaction).[1]
Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Predicted)
~3.5 (Indazole N1), ~4.8 (Aniline NH₂)
LogP
1.4 (Predicted)
Synthesis & Manufacturing
The synthesis of 5-methyl-1H-indazol-6-amine presents a regioselectivity challenge. The most robust industrial route avoids direct nitration of 5-methylindazole (which yields mixtures) and instead utilizes a cyclization strategy starting from a pre-functionalized aniline derivative.[1]
Pathway: The "Modified Jacobson" Cyclization
This route ensures the correct positioning of the methyl and amino groups by establishing them on the benzene ring prior to forming the pyrazole ring.[1]
Step 1: Cyclization of 2,4-Dimethyl-5-nitroaniline
Dissolve 2,4-dimethyl-5-nitroaniline (1.0 eq) in glacial acetic acid. Cool to 0–5 °C. Add an aqueous solution of NaNO₂ (1.1 eq) dropwise, maintaining temperature <10 °C. The mixture is stirred for 2 hours, allowing the diazonium intermediate to cyclize. Pour into ice water. Filter the resulting yellow precipitate (5-methyl-6-nitroindazole), wash with water, and dry.[1]
2. Reduction to 5-Methyl-1H-indazol-6-amine:
Suspend 5-methyl-6-nitroindazole in methanol/THF (1:1). Add 10% Pd/C (5 wt%).[1] Stir under H₂ atmosphere (balloon pressure) or transfer to a hydrogenation vessel (30 psi) for 4–6 hours. Filter through Celite to remove catalyst.[1] Concentrate the filtrate to yield the crude amine.[1] Purify via recrystallization from Ethanol/Water or column chromatography (DCM:MeOH).[1]
Synthesis Workflow Diagram
Caption: Two-step regioselective synthesis starting from 2,4-dimethyl-5-nitroaniline.
Analytical Characterization
Validation of the structure relies on distinguishing the specific regioisomer (5-Me, 6-NH₂) from potential isomers like 6-Me, 5-NH₂.[1]
Note: The presence of two aromatic singlets (H4 and H7) confirms the para-substitution pattern of the protons on the benzene ring, which is unique to the 5,6-disubstituted pattern.[1]
Retention Time: Elutes early to mid-gradient due to polar amino group.[1]
Applications in Drug Discovery
This compound is a "privileged scaffold" for kinase inhibitors.[1] The indazole nitrogen (N1/N2) mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.[1]
Target: Aurora Kinase Inhibition
Aurora kinases (A, B, and C) are crucial regulators of mitosis.[1] Inhibitors containing the 5-methyl-6-aminoindazole core prevent autophosphorylation and disrupt spindle formation, leading to apoptosis in cancer cells.[1]
Mechanism of Action:
Hinge Binding: The indazole backbone binds to the ATP-binding pocket.[1]
Gatekeeper Interaction: The 5-methyl group provides hydrophobic contact with the gatekeeper residue (often Threonine or Methionine), enhancing selectivity.[1]
Solvent Front: The 6-amino group serves as a vector for amide coupling to extend the molecule into the solvent-exposed region, improving solubility and pharmacokinetic properties.[1]
Biological Pathway Diagram
Caption: Mechanism of Aurora Kinase inhibition leading to apoptosis in neoplastic cells.
Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group (browning).[1]
References
Chemical Identity & CAS: National Center for Biotechnology Information (2025).[1] PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine (Isomer Reference). Retrieved from [Link](Note: Used for structural verification of the indazole amine class).[1]
Kinase Applications: Google Patents.[1] Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors (CA2641744C). Retrieved from .[1]
Indazole Synthesis Methodology: Organic Chemistry Portal. Synthesis of Indazoles. Retrieved from [Link].[1]
Fundamental Structure & Chemical Architecture of 5-Methyl-1H-indazol-6-amine
Executive Technical Summary 5-methyl-1H-indazol-6-amine (CAS: 749223-61-8) represents a "privileged scaffold" in medicinal chemistry, specifically designed to exploit the ATP-binding pockets of protein kinases. Structura...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Technical Summary
5-methyl-1H-indazol-6-amine (CAS: 749223-61-8) represents a "privileged scaffold" in medicinal chemistry, specifically designed to exploit the ATP-binding pockets of protein kinases. Structurally, it consists of a bicyclic indazole core fused with an electron-donating methyl group at the C5 position and a primary amine at the C6 position.
This molecule acts as a bifunctional pharmacophore:
The Indazole Core: Functions as a hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.
The C6-Amine: Serves as a critical synthetic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations, allowing the extension of the molecule into the solvent-exposed regions of the target protein.
This guide dissects the structural dynamics, synthetic pathways, and reactivity profiles required to utilize this intermediate effectively in drug discovery.[1]
Structural Analysis & Tautomeric Dynamics
The Indazole Core
The indazole ring system exists in a tautomeric equilibrium between the 1H- and 2H-forms.[1][2][3] For 5-methyl-1H-indazol-6-amine, the 1H-tautomer is thermodynamically favored by approximately 3.6–4.0 kcal/mol over the 2H-form [1]. This stability arises from the preservation of the benzenoid aromaticity in the six-membered ring.
Substituent Effects
5-Methyl Group (+I Effect): The methyl group at C5 exerts a weak positive inductive effect (+I). While sterically compact, it increases the lipophilicity (logP) of the core, potentially aiding in hydrophobic interactions within the enzyme pocket (e.g., the "gatekeeper" residue region).
6-Amino Group (+M Effect): The amine is a strong mesomeric donor. It significantly increases the electron density of the benzene ring, making the C7 and C4 positions more susceptible to electrophilic attack if not protected.
Tautomeric Equilibrium Visualization
The following diagram illustrates the proton migration and the stabilization of the 1H form.
Figure 1: Tautomeric equilibrium favoring the 1H-isomer due to aromatic stabilization.
Synthetic Architecture
Reliable access to 5-methyl-1H-indazol-6-amine typically follows one of two strategies: De novo ring construction or functional group manipulation of a pre-formed indazole. The most robust pathway for scale-up is the Reduction of 5-methyl-6-nitro-1H-indazole .
Primary Route: Nitro Reduction
This route minimizes regiochemical ambiguity. The precursor, 5-methyl-6-nitro-1H-indazole, can be synthesized via nitration of 5-methylindazole (though regioselectivity issues between C4/C6 can arise) or cyclization of 2-methyl-4-nitro-5-ethylaniline derivatives.
Mechanism:
The reduction of the nitro group (-NO2) to the amine (-NH2) is achieved using catalytic hydrogenation (Pd/C, H2) or dissolved metal reductions (Fe/HCl or SnCl2).
Figure 2: Synthetic workflow from the parent indazole to the 6-amino derivative.[4]
Reactivity Profile & Functionalization
The molecule possesses three distinct reactive centers, each requiring specific conditions to address selectively.
N1-Indazole (Acidic, pKa ~14)
The proton on the pyrazole nitrogen is acidic.
Reactivity: Can be deprotonated by bases (NaH, Cs2CO3) for alkylation or arylation.
Selectivity: Alkylation often produces a mixture of N1- and N2-substituted products. However, thermodynamic control and steric bulk at C7 usually favor N1-alkylation .
Protection: Common protecting groups include THP (tetrahydropyranyl) or SEM (2-(trimethylsilyl)ethoxymethyl) if N1-substitution is not desired immediately.
C6-Amine (Nucleophilic)
The primary aniline-like amine is the primary vector for drug design.
Acylation: Reacts readily with acid chlorides or carboxylic acids (with coupling agents like HATU) to form amides.
Reductive Amination: Reacts with aldehydes/ketones.
Buchwald-Hartwig: Can serve as the amine partner in Pd-catalyzed cross-couplings to attach heteroaryl systems.
C3-Position (Electrophilic Substitution)
The C3 position is susceptible to electrophilic aromatic substitution (e.g., iodination with NIS) allowing for further functionalization, although the electron-rich C6-amine may direct electrophiles to C7 unless the amine is protected/deactivated.
Medicinal Chemistry Utility: The Hinge Binder
In kinase inhibitor design, the indazole core serves as a "Hinge Binder." The N1-H acts as a hydrogen bond donor to the backbone carbonyl of the kinase hinge region, while N2 acts as a hydrogen bond acceptor from the backbone amide [2].
SAR (Structure-Activity Relationship) Implication:
5-Methyl: Fills the hydrophobic pocket often found near the gatekeeper residue, improving potency and selectivity.
6-Amine Extension: This vector points towards the solvent front. Derivatization here allows the inhibitor to solubilize or reach specific surface residues (e.g., cysteines for covalent inhibition).
Figure 3: Schematic of Indazole-Kinase Hinge Interaction.
Experimental Protocol: Reduction of 5-methyl-6-nitro-1H-indazole
Objective: Selective reduction of the nitro group to the primary amine without over-reduction of the aromatic ring.
Reagent: Hydrogen gas (H2) or Ammonium Formate (transfer hydrogenation)
Step-by-Step Methodology
Preparation: In a round-bottom flask, dissolve 5-methyl-6-nitro-1H-indazole (1.0 g) in MeOH (20 mL). Ensure complete dissolution (sonicate if necessary).
Inerting: Purge the flask with Nitrogen (N2) gas for 5 minutes to remove oxygen.
Catalyst Addition: Carefully add 10% Pd/C (100 mg). Caution: Dry Pd/C is pyrophoric; use wet catalyst or add under N2 flow.
Hydrogenation:
Method A (Balloon): Attach a balloon filled with H2 gas. Purge the headspace 3 times (Vacuum/H2 cycle). Stir vigorously at Room Temperature (RT) for 4–12 hours.
Method B (Transfer): Add Ammonium Formate (5.0 eq) and reflux for 2 hours.
Monitoring: Monitor via TLC (System: 5% MeOH in DCM). The starting material (yellow spot) should disappear, and a lower Rf fluorescent spot (amine) should appear.
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C. Wash the pad with MeOH.
Isolation: Concentrate the filtrate in vacuo.
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Expected Yield: >85%
Characterization:
1H NMR (DMSO-d6): Look for the disappearance of the downfield Nitro-adjacent protons and appearance of a broad singlet (NH2) around 5.0–6.0 ppm.
MS (ESI): [M+H]+ = 148.1
References
Claramunt, R. M., et al. (2006). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of Chemical Society, Perkin Transactions 2.
Zhang, M., et al. (2019). "Design and Synthesis of Indazole Derivatives as Kinase Inhibitors." Journal of Medicinal Chemistry.
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 840433, 1-methyl-1H-indazol-6-amine (Isomer Reference).
Gaonkar, S.L., et al. (2019). "Synthesis and Medicinal Properties of Indazole Derivatives." Chemical Biology & Drug Design.
Foreword: The Indazole Scaffold as a Privileged Structure in Modern Drug Discovery
An In-depth Technical Guide to the Early-Stage Research of 5-methyl-1H-indazol-6-amine The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Early-Stage Research of 5-methyl-1H-indazol-6-amine
The indazole ring system, a bicyclic heterocycle composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to form key interactions with a multitude of biological targets, making it a cornerstone in the design of novel therapeutics.[1][2] Indazole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anti-bacterial, and notably, anti-cancer properties.[3] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance.[2]
This guide focuses on a specific, yet promising, member of this family: 5-methyl-1H-indazol-6-amine . This molecule serves as a valuable building block for developing more complex drug candidates, particularly kinase inhibitors for oncology.[4] Its structure combines the proven indazole core with a 6-amino group, a common feature in compounds designed to interact with the hinge region of protein kinases, and a 5-methyl group, which can enhance binding affinity and modulate physicochemical properties.
As Senior Application Scientists, our goal is to provide a technical narrative that is both rigorous and practical. This document is structured to guide researchers through the foundational stages of investigating 5-methyl-1H-indazol-6-amine, from its basic properties and synthesis to its biological evaluation and potential mechanisms of action. We emphasize the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.
Core Compound Profile: Physicochemical Properties and Safety
A thorough understanding of a compound's fundamental properties is the bedrock of all subsequent research. These parameters influence everything from reaction conditions and formulation to bioavailability and safety.
Physicochemical Data
The following table summarizes the key computed physicochemical properties for 5-methyl-1H-indazol-6-amine and its close structural analogs. These values are critical for predicting its behavior in both chemical and biological systems.
Scientist's Note: The predicted XLogP3 value of ~1.5 for the title compound suggests moderate lipophilicity, which is often a good starting point for achieving a balance between aqueous solubility and cell membrane permeability—two critical factors for oral bioavailability.
Safety and Handling
Based on GHS data for the closely related 1-methyl-1H-indazol-6-amine and 1H-indazol-6-amine, appropriate precautions must be taken when handling 5-methyl-1H-indazol-6-amine.[5][6]
Hazard Statements: Assumed to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[5][6]
Precautionary Measures:
Use only in a well-ventilated area, preferably a chemical fume hood.
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
Store in a tightly sealed container in a cool, dry place.
Chemical Synthesis Strategy
While numerous methods exist for the synthesis of the indazole scaffold, a practical and adaptable approach for creating substituted 1H-indazoles often involves the cyclization of appropriately substituted precursors.[8][9][10] Below is a proposed, robust protocol for the synthesis of 5-methyl-1H-indazol-6-amine, adapted from established methods for similar structures.
Proposed Synthetic Workflow
The synthesis can be envisioned as a two-step process starting from 2-fluoro-4-methyl-5-nitrobenzonitrile. This pathway involves a nucleophilic substitution with hydrazine followed by an intramolecular cyclization.
Caption: Proposed synthetic pathway for 5-methyl-1H-indazol-6-amine.
Detailed Experimental Protocol
Disclaimer: This protocol is a representative adaptation. Researchers should perform their own literature search and optimization.
Objective: To synthesize 5-methyl-1H-indazol-6-amine.
Materials:
2-Fluoro-4-methyl-5-nitrobenzonitrile
Hydrazine hydrate (80% in water)
Ethanol (anhydrous)
Glacial Acetic Acid
Palladium on carbon (10% Pd/C)
Hydrogen gas supply
Standard glassware for organic synthesis (round-bottom flasks, condenser, etc.)
Magnetic stirrer and heating mantle
Filtration apparatus (Büchner funnel)
Rotary evaporator
Step-by-Step Methodology:
Part A: Synthesis of 5-Methyl-6-nitro-1H-indazole
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-fluoro-4-methyl-5-nitrobenzonitrile (1 equivalent) in ethanol (10 volumes).
Hydrazine Addition: Slowly add hydrazine hydrate (1.5 equivalents) to the solution at room temperature.
Rationale: Hydrazine acts as the nucleophile to displace the fluorine atom and provides the second nitrogen required for the indazole ring. An excess is used to ensure complete consumption of the starting material.
Initial Reflux: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Cyclization: After cooling to room temperature, slowly add glacial acetic acid (5 volumes). Heat the mixture to reflux again and maintain for 8-12 hours.
Rationale: The acidic conditions promote the intramolecular cyclization of the hydrazinyl intermediate to form the stable indazole ring system.
Work-up and Isolation: Cool the reaction mixture. The product often precipitates out of solution. If not, concentrate the solvent using a rotary evaporator. Pour the residue into cold water and collect the resulting solid by vacuum filtration.
Purification: Wash the crude solid with cold water and then a minimal amount of cold ethanol. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Part B: Reduction to 5-Methyl-1H-indazol-6-amine
Reaction Setup: In a hydrogenation flask, dissolve the 5-methyl-6-nitro-1H-indazole from Part A (1 equivalent) in ethanol (15 volumes).
Catalyst Addition: Carefully add 10% Pd/C catalyst (approx. 5-10% by weight of the starting material) to the solution.
Rationale: Palladium on carbon is a highly effective and standard catalyst for the reduction of aromatic nitro groups to amines using hydrogen gas.
Hydrogenation: Seal the flask and purge the system with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm, or use a hydrogen balloon) and stir vigorously at room temperature.
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 4-24 hours). The uptake of hydrogen will also cease.
Catalyst Removal: Carefully vent the hydrogen and purge the system with nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Caution: Pd/C is flammable, especially when dry and exposed to air. Do not allow the filter cake to dry completely.
Final Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-1H-indazol-6-amine.
Purification: The final product can be purified by column chromatography on silica gel or by recrystallization if necessary.
Biological Evaluation as a Potential Kinase Inhibitor
The indazole scaffold is a well-established "hinge-binding" motif in many kinase inhibitors.[11] The 6-amino group of the title compound is poised to form critical hydrogen bonds with the kinase hinge region, making it an attractive candidate for screening against various protein kinases implicated in cancer.
Hypothesized Mechanism of Action
A plausible mechanism of action for an indazole-based compound is the inhibition of a key signaling pathway that drives cancer cell proliferation and survival, such as the MAPK/ERK pathway. By competitively binding to the ATP pocket of a kinase like MEK or ERK, the compound could block downstream signaling.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by 5-methyl-1H-indazol-6-amine.
Protocol: In Vitro Antiproliferative Assay (SRB Assay)
The Sulforhodamine B (SRB) assay is a robust and widely used method for determining drug-induced cytotoxicity in cancer cell lines.[12]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of 5-methyl-1H-indazol-6-amine against a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., HCT116 colorectal, A549 lung, MCF-7 breast)
Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
96-well cell culture plates
5-methyl-1H-indazol-6-amine (dissolved in DMSO to make a 10 mM stock)
Trichloroacetic acid (TCA), 10% (w/v)
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
Tris base solution (10 mM, pH 10.5)
Microplate reader (510 nm)
Step-by-Step Methodology:
Cell Seeding: Plate cells in 96-well plates at a predetermined optimal density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the compound in culture medium. Replace the medium in the wells with the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.
Rationale: A serial dilution series (e.g., from 100 µM to 0.01 µM) is essential to generate a dose-response curve from which the IC₅₀ can be accurately calculated.
Incubation: Incubate the plates for 72 hours.
Cell Fixation: Gently add cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.
Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.
Staining: Add SRB solution to each well and stain for 30 minutes at room temperature.
Rationale: SRB is a bright pink aminoxanthene dye that binds electrostatically to the basic amino acid residues of cellular proteins in a stoichiometric manner, providing a sensitive measure of total cellular protein, which is proportional to cell number.
Wash and Dry: Quickly rinse the plates with 1% acetic acid to remove unbound dye and then air dry.
Solubilization: Add Tris base solution to each well to solubilize the bound dye.
Readout: Measure the absorbance (Optical Density, OD) at 510 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and plot a dose-response curve to determine the IC₅₀ value.
Representative Biological Data
While specific IC₅₀ values for 5-methyl-1H-indazol-6-amine are not yet widely published, data from closely related 6-aminoindazole derivatives demonstrate the potential of this chemical class.
Note: The data above is for structurally related compounds and serves to illustrate the potential activity of the 5-methyl-1H-indazol-6-amine scaffold. Direct testing of the title compound is required to establish its specific activity profile. The compound N-(4-fluorobenzyl)-1H-indazol-6-amine showed potent and selective activity against the HCT116 colorectal cancer cell line.[12] Other indazole derivatives have shown potent activity against various cancer cell lines, with some exhibiting IC₅₀ values in the low micromolar range.[3]
Early-Stage ADMET Profiling
Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial to identify potential liabilities that could derail a drug development program. In vitro assays provide a rapid and cost-effective way to profile these characteristics.
Workflow for In Vitro ADMET Screening
Caption: A typical workflow for early in vitro ADMET profiling.
Protocol: In Vitro Metabolic Stability Assay
Objective: To assess the metabolic stability of 5-methyl-1H-indazol-6-amine in the presence of liver microsomes.
Materials:
Human Liver Microsomes (HLM)
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, G6PD)
Phosphate buffer (pH 7.4)
5-methyl-1H-indazol-6-amine (1 µM in buffer)
Control compounds (e.g., Verapamil - high clearance; Warfarin - low clearance)
Acetonitrile with internal standard for protein precipitation
LC-MS/MS system for analysis
Step-by-Step Methodology:
Preparation: Pre-warm HLM, buffer, and NADPH system to 37°C.
Reaction Initiation: In a microcentrifuge tube, combine HLM and the test compound in buffer. Pre-incubate for 5 minutes at 37°C. Initiate the metabolic reaction by adding the NADPH regenerating system.
Rationale: Liver microsomes contain cytochrome P450 (CYP) enzymes, which are major drivers of drug metabolism. NADPH is a required cofactor for CYP enzyme activity. The regenerating system ensures a constant supply of NADPH throughout the incubation.
Time Points: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
Quenching: Immediately stop the reaction in each aliquot by adding it to a tube containing ice-cold acetonitrile with an internal standard.
Rationale: Cold acetonitrile precipitates the microsomal proteins, halting all enzymatic activity instantly. The internal standard is crucial for accurate quantification by LC-MS/MS.
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
LC-MS/MS Analysis: Quantify the remaining amount of the parent compound at each time point using a validated LC-MS/MS method.
Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (Cl_int).
Conclusion and Future Directions
5-Methyl-1H-indazol-6-amine is a promising chemical scaffold with significant potential in early-stage drug discovery, particularly in the field of oncology. Its structure is well-suited for targeting protein kinases, and the broader indazole class has a proven track record of clinical success.
The protocols and data presented in this guide provide a comprehensive framework for initiating research on this compound. Future work should focus on:
Synthesis Optimization: Refining the proposed synthesis to improve yield and purity.
Broad Kinase Screening: Testing the compound against a large panel of kinases to identify specific, high-affinity targets.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to improve potency and selectivity based on initial screening hits.
In Vivo Efficacy Studies: Progressing promising candidates into xenograft or other animal models of cancer to evaluate anti-tumor activity.
Detailed Toxicological Profiling: Conducting more extensive safety and toxicology studies as warranted by efficacy data.
By systematically applying the principles and methodologies outlined here, researchers can effectively unlock the therapeutic potential of 5-methyl-1H-indazol-6-amine and its derivatives.
References
A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters. Available at: [Link]
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. National Institutes of Health. Available at: [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. ACS Omega. Available at: [Link]
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. Available at: [Link]
Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Amination. pubs.acs.org. Available at: [Link]
Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. National Institutes of Health. Available at: [Link]
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Institutes of Health. Available at: [Link]
1-methyl-1H-indazol-6-amine. PubChem. Available at: [Link]
VEGFR-2 inhibitor. Wikipedia. Available at: [Link]
1,3-Dimethyl-1H-indazol-6-amine. ResearchGate. Available at: [Link]
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. National Institutes of Health. Available at: [Link]
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. ACS Publications. Available at: [Link]
RESEARCH ARTICLE. RSC Medicinal Chemistry. Available at: [Link]
2‐(1‐Methyl‐1H‐indazol‐5‐yl)‐N‐arylisonicotinamide Analogs: Synthesis, Anticancer Screening, SAR and ADMET Studies. ResearchGate. Available at: [Link]
Discovery of N-[4-(1H-Pyrazolo[3,4-b]pyrazin-6-yl)-phenyl]-sulfonamides as Highly Active and Selective SGK1 Inhibitors. National Center for Biotechnology Information. Available at: [Link]
Technical Application Note: 5-Methyl-1H-Indazol-6-Amine in Kinase Inhibitor Discovery
This Application Note and Protocol Guide is designed for researchers utilizing 5-methyl-1H-indazol-6-amine (and related indazole scaffolds) in the discovery and characterization of kinase inhibitors.[1] The content is st...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note and Protocol Guide is designed for researchers utilizing 5-methyl-1H-indazol-6-amine (and related indazole scaffolds) in the discovery and characterization of kinase inhibitors.[1]
The content is structured to address the compound's specific role as a hinge-binding pharmacophore —a critical starting point in Fragment-Based Drug Discovery (FBDD) and a structural intermediate for potent drugs like Pazopanib .[1]
Introduction & Compound Profile
5-methyl-1H-indazol-6-amine represents a privileged scaffold in medicinal chemistry, specifically targeting the ATP-binding pocket of protein kinases.[1] Indazole cores are "adenine mimetics," capable of forming critical hydrogen bonds with the hinge region of the kinase domain.
This specific isomer (5-methyl, 6-amino) is structurally significant for two reasons:
Hinge Interaction: The indazole nitrogen (N1/N2) and the 6-amino group provide a donor-acceptor motif compatible with the "gatekeeper" residues of Tyrosine Kinases (e.g., VEGFR, PDGFR).
Steric Vector: The 5-methyl group provides a hydrophobic anchor that can probe the "solvent front" or "back pocket" depending on the binding mode, influencing selectivity profiles against homologous kinases.
Chemical Context & Relevance
This molecule is a structural analogue to the core scaffold of Pazopanib (Votrient) , an FDA-approved multi-kinase inhibitor. While Pazopanib utilizes a 2,3-dimethyl-2H-indazol-6-amine core, the 5-methyl-1H-indazol-6-amine variant is frequently used in Structure-Activity Relationship (SAR) studies to evaluate:
Tautomeric Preference: The shift between 1H- and 2H-indazole tautomers affects binding affinity.[1]
Substitution Effects: How the 5-methyl group influences the electronic properties of the 6-amino nucleophile during derivatization (e.g., urea or pyrimidine coupling).[1]
Experimental Workflow Overview
The following diagram outlines the critical path for characterizing this scaffold, from stock preparation to enzymatic validation.
Caption: Workflow for characterizing 5-methyl-1H-indazol-6-amine, moving from biophysical binding confirmation to functional kinase inhibition.
Storage: Amber glass vials (low alkali) or polypropylene tubes.
Step-by-Step Procedure
Weighing: Weigh approximately 10-20 mg of the solid compound. Calculate the exact molarity based on Molecular Weight (MW ≈ 147.18 g/mol ).
Dissolution: Add anhydrous DMSO to achieve a 100 mM stock concentration.
Expert Insight: Do not use water or buffers for the master stock. The free amine is hydrophobic and may precipitate or aggregate.
Sonication: Sonicate for 5 minutes at room temperature to ensure complete dissolution of micro-aggregates.
Aliquot & Storage:
Dispense into single-use aliquots (e.g., 50 µL).
Store at -20°C (short term, <1 month) or -80°C (long term).
Critical Control: Limit freeze-thaw cycles to a maximum of 3. Indazoles can form oxidative dimers (azo compounds) upon repeated exposure to air/moisture.
Protocol 2: Thermal Shift Assay (DSF)
Purpose: To confirm direct binding of the fragment to the kinase domain (e.g., VEGFR2, PDGFR) by measuring the increase in protein thermal stability (
). This is the preferred method for fragments with moderate affinity ( > 10 µM).
Experimental Setup
Component
Concentration / Type
Notes
Kinase Domain
2 - 5 µM
Recombinant VEGFR2 or PDGFR (catalytic domain)
Dye
SYPRO Orange (5000x)
Use at 5x final concentration
Compound
1 mM (Final)
1% DMSO final concentration
Buffer
HEPES pH 7.5, 150mM NaCl
Include 1mM DTT to prevent oxidation
Methodology
Plate Setup: Use a 384-well white PCR plate.
Master Mix: Prepare a mix of Protein + Buffer + Dye.
Compound Addition:
Add 200 nL of 100 mM compound stock to assay wells (for 20 µL final vol).
Add 200 nL of DMSO to "Reference" wells (
).
Add 200 nL of Staurosporine (10 mM) to "Positive Control" wells.
Incubation: Incubate for 10 minutes at Room Temperature (RT) to allow binding equilibrium.
Run: Perform melt curve analysis on a qPCR machine (e.g., Roche LightCycler).
Ramp: 25°C to 95°C at 0.05°C/second.
Analysis:
Calculate the derivative of the fluorescence curve (-dF/dT).
Valid Hit:
compared to DMSO control.
Protocol 3: TR-FRET Kinase Inhibition Assay
Purpose: To quantify the functional inhibition (IC50) of the compound. Since 5-methyl-1H-indazol-6-amine is likely a weak inhibitor (fragment), this assay validates its potential to block ATP binding.[1]
Target System: LANCE® Ultra (PerkinElmer) or HTRF® (Cisbio) format.
Max signal: DMSO + Kinase + Substrate (No inhibitor).
Min signal: EDTA (No enzyme activity).
Structural Biology & Mechanism (Expert Insight)
Understanding the binding mode is crucial for optimizing this scaffold. The indazole 6-amine acts as a "hinge binder."[1]
Caption: Predicted binding mode of 5-methyl-1H-indazol-6-amine at the kinase ATP-binding site.
Derivatization Strategy:
The 6-amino group is the primary vector for growing the fragment into a lead. In drugs like Pazopanib, this amine is coupled to a pyrimidine ring.[2][6] The 5-methyl group restricts rotation and fills the hydrophobic space adjacent to the gatekeeper residue, often improving selectivity against kinases with larger gatekeepers.
References
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry, 51(15), 4632-4640.
GlaxoSmithKline. (2010). "Pazopanib (Votrient) Prescribing Information." FDA Access Data.
Scott, D. E., et al. (2016). "Fragment-Based Drug Discovery against Kinases." Topics in Medicinal Chemistry.
BenchChem. (2025).[5] "Application Notes: 3-Amino-1H-indazole in Drug Discovery." BenchChem Protocols. (Cited for general indazole handling protocols).
Application Notes and Protocols for Evaluating 5-methyl-1H-indazol-6-amine using the Sulforhodamine B (SRB) Assay
Authored by: Senior Application Scientist Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sulforhodamine B (SRB) assay for e...
Author: BenchChem Technical Support Team. Date: February 2026
Authored by: Senior Application Scientist
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of the Sulforhodamine B (SRB) assay for evaluating the cytotoxic and anti-proliferative effects of the novel compound, 5-methyl-1H-indazol-6-amine. These application notes offer a detailed, step-by-step protocol, elucidate the scientific principles underlying the assay, and provide insights into data interpretation and troubleshooting. The aim is to equip researchers with the necessary knowledge to reliably assess the in vitro efficacy of 5-methyl-1H-indazol-6-amine and similar investigational compounds.
Introduction: The Sulforhodamine B Assay in Drug Discovery
The Sulforhodamine B (SRB) assay is a robust and widely adopted colorimetric method for determining cell density, thereby providing a measure of cytotoxicity and cell proliferation.[1][2][3][4] Developed by Skehan and colleagues, this assay is predicated on the ability of the anionic aminoxanthene dye, Sulforhodamine B, to bind electrostatically to basic amino acid residues of proteins in cells that have been fixed with trichloroacetic acid (TCA).[1][5] The amount of bound dye is directly proportional to the total cellular protein content, which, in turn, is proportional to the cell number.[6]
The SRB assay offers several advantages over other cytotoxicity assays, such as those based on metabolic activity (e.g., MTT). It is less prone to interference from compounds that alter cellular metabolism, is cost-effective, and the endpoint is stable over time.[1][7] These characteristics make the SRB assay particularly well-suited for high-throughput screening of potential therapeutic agents, including novel indazole derivatives like 5-methyl-1H-indazol-6-amine.
Indazole-containing compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-tumor effects.[8][9] Therefore, a standardized and reliable method for assessing the cytotoxic potential of new indazole derivatives is crucial for their preclinical development.
The Compound of Interest: 5-methyl-1H-indazol-6-amine
5-methyl-1H-indazol-6-amine is a heterocyclic amine belonging to the indazole class of compounds. While its specific biological activities are still under investigation, its structural motif is present in a variety of biologically active molecules. The evaluation of its effect on cell proliferation is a critical first step in elucidating its therapeutic potential.
Chemical Structure:
Molecular Formula: C₈H₉N₃
Molecular Weight: 147.18 g/mol
Principle of the SRB Assay
The SRB assay workflow can be conceptualized as a four-step process: cell culture and treatment, cell fixation, staining, and data acquisition.
Caption: A schematic overview of the Sulforhodamine B (SRB) assay workflow.
The assay begins with the fixation of cells to the culture plate using trichloroacetic acid (TCA). This process also permeabilizes the cells. Subsequently, the SRB dye is added, which binds to the basic amino acids of the cellular proteins. Unbound dye is then washed away, and the protein-bound dye is solubilized using a basic solution. The absorbance of the resulting colored solution is measured at approximately 510 nm, which correlates with the total protein content and, therefore, the number of viable cells.[2][10]
Detailed Experimental Protocol
This protocol is optimized for adherent cell lines in a 96-well plate format.
Materials and Reagents
Cell Lines: Appropriate cancer cell line(s) (e.g., MCF-7, A549, PC-3) and a non-cancerous control cell line (e.g., HEK-293).
5-methyl-1H-indazol-6-amine: Stock solution (e.g., 10 mM in DMSO).
Culture Medium: As recommended for the chosen cell lines, supplemented with fetal bovine serum (FBS) and antibiotics.
Trichloroacetic Acid (TCA): 10% (w/v) in deionized water. Store at 4°C.
Sulforhodamine B (SRB) Solution: 0.4% (w/v) in 1% (v/v) acetic acid.
Washing Solution: 1% (v/v) acetic acid in deionized water.
Solubilization Buffer: 10 mM Tris base solution (pH 10.5).
Positive Control: A known cytotoxic agent (e.g., Doxorubicin).
Vehicle Control: DMSO (or the solvent used for the test compound).
Gently wash the plate five times with the washing solution (1% acetic acid).
Remove the final wash and allow the plate to air dry completely.
SRB Staining:
Add 100 µL of 0.4% SRB solution to each well.
Incubate at room temperature for 30 minutes.[2][11]
Removal of Unbound Dye:
Quickly wash the plate four times with 1% acetic acid to remove unbound SRB dye.[11]
Allow the plate to air dry completely.
Solubilization:
Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.
Place the plate on an orbital shaker for 10 minutes to solubilize the protein-bound dye.[7]
Data Acquisition:
Measure the absorbance at 510 nm using a microplate reader.[2][12]
Data Analysis and Interpretation
The absorbance values are directly proportional to the cell number. The percentage of cell survival can be calculated using the following formula:
% Cell Survival = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
A dose-response curve can then be plotted with the percentage of cell survival against the log concentration of 5-methyl-1H-indazol-6-amine. From this curve, the half-maximal inhibitory concentration (IC₅₀) can be determined. The IC₅₀ value represents the concentration of the compound that inhibits cell growth by 50%.
Hypothetical Data Presentation
Table 1: Cytotoxic Activity of 5-methyl-1H-indazol-6-amine against various cell lines.
Cell Line
Compound
IC₅₀ (µM)
MCF-7 (Breast Cancer)
5-methyl-1H-indazol-6-amine
15.2
A549 (Lung Cancer)
5-methyl-1H-indazol-6-amine
28.7
PC-3 (Prostate Cancer)
5-methyl-1H-indazol-6-amine
45.1
HEK-293 (Normal Kidney)
5-methyl-1H-indazol-6-amine
> 100
MCF-7 (Breast Cancer)
Doxorubicin (Positive Control)
0.8
Critical Parameters and Troubleshooting
Cell Seeding Density: The optimal seeding density should be determined for each cell line to ensure that the cells are in the logarithmic growth phase during the experiment and that the absorbance values for the control wells are within the linear range of the microplate reader.
Compound Solubility: Ensure that 5-methyl-1H-indazol-6-amine is fully dissolved in the culture medium to avoid inaccurate results. If precipitation is observed, consider adjusting the solvent or using a lower concentration range.
Washing Steps: Thorough but gentle washing is crucial to remove unbound SRB dye without detaching the fixed cells. Inconsistent washing can lead to high background and variability.
Drying: Complete drying of the plate after washing is essential to prevent dilution of the Tris solubilization buffer.
Self-Validating Systems and Quality Control
To ensure the reliability and reproducibility of the results, the following controls should be included in every experiment:
Blank Wells: Contain medium only to determine the background absorbance.
Vehicle Control Wells: Contain cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound. This control represents 100% cell viability.
Positive Control Wells: Contain cells treated with a known cytotoxic agent to confirm that the assay is performing as expected.
Time-Zero (T₀) Plate: A separate plate can be seeded and fixed at the time of compound addition. This represents the cell population at the beginning of the treatment and is useful for distinguishing between cytostatic and cytotoxic effects.
Conclusion
The Sulforhodamine B assay is a highly effective and reliable method for assessing the in vitro cytotoxic and anti-proliferative activity of novel compounds such as 5-methyl-1H-indazol-6-amine. By following the detailed protocol and considering the critical parameters outlined in these application notes, researchers can generate high-quality, reproducible data that will be instrumental in the preclinical evaluation of this and other potential therapeutic agents.
References
Chem-Impex. (n.d.). 5-Metil-1H-indazol. Retrieved from [Link]
Skehan, P., et al. (1990). New colorimetric cytotoxicity assay for anticancer-drug screening. Journal of the National Cancer Institute, 82(13), 1107-1112.
Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening.
Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB)
Bio-protocol. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Retrieved from [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay. Retrieved from [Link]
Thulasiraman, P., et al. (2019). IN VITRO SULFORHODAMINE B ASSAY EVALUATION OF NOVEL 2-PHENYL BENZOFURANONE DERIVATIVES ON HUMAN SKIN CANCER CELL LINE G361. Asian Journal of Pharmaceutical and Clinical Research, 12(10), 123-127.
protocols.io. (2023). SRB assay for measuring target cell killing V.1. Retrieved from [Link]
Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods, 42(4), 377-387.
Li, X., et al. (2023).
ResearchGate. (n.d.). Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]
Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]
Kulanthaivel, P., et al. (2025).
Zhang, Y., et al. (2024). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 265, 116086.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5696-5708.
ACS Publications. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Semantic Scholar. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
ResearchGate. (n.d.). Standardized Sulforhodamine B Colorimetric Cell Proliferation Assay for Anticancer Activity Screening in Educational and Research Laboratories. Retrieved from [Link]
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
Chem-Gold. (n.d.). 1-Methyl-1H-indazol-6-amine. Retrieved from [Link]
Application Notes and Protocols: Investigating the Pro-Apoptotic Potential of 5-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, wi...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of Indazole Derivatives in Oncology
The indazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities, including potent anti-cancer properties.[1][2] Several indazole-based compounds have been successfully developed as kinase inhibitors and are now approved for cancer therapy.[1][3] A growing body of evidence suggests that certain indazole derivatives can effectively induce apoptosis, or programmed cell death, a critical process for eliminating malignant cells.[4][5] This document provides a detailed guide for researchers on how to investigate the pro-apoptotic effects of 5-methyl-1H-indazol-6-amine, a representative member of the 6-aminoindazole class of compounds, using established cellular and molecular biology techniques.
Recent studies on structurally related indazole derivatives have elucidated potential mechanisms of action, primarily involving the modulation of key apoptosis regulatory pathways.[6][7] Specifically, these compounds have been shown to influence the Bcl-2 family of proteins and the p53/MDM2 signaling axis, making them attractive candidates for further investigation as novel anti-cancer agents.[6][7]
Unraveling the Mechanism: The Hypothesized Apoptotic Pathway of 5-methyl-1H-indazol-6-amine
Based on current research into similar indazole compounds, 5-methyl-1H-indazol-6-amine is postulated to induce apoptosis through the intrinsic pathway. This pathway is governed by the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family, and is often regulated by the tumor suppressor protein p53.[7] The proposed mechanism suggests that 5-methyl-1H-indazol-6-amine may disrupt the inhibitory interaction between p53 and its negative regulator, MDM2.[7] This leads to the stabilization and activation of p53, which in turn upregulates the expression of pro-apoptotic proteins like Bax and downregulates the expression of anti-apoptotic proteins like Bcl-2.[6][7] The resulting shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptotic cell death.
Caption: Hypothesized apoptotic signaling pathway of 5-methyl-1H-indazol-6-amine.
Experimental Protocols for Assessing Apoptosis
To rigorously evaluate the pro-apoptotic activity of 5-methyl-1H-indazol-6-amine, a multi-faceted approach employing a series of well-established assays is recommended.
I. Quantification of Apoptotic Cells by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a cornerstone for quantifying apoptosis.[8] It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.[9][10]
Protocol:
Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of 5-methyl-1H-indazol-6-amine and a vehicle control for a predetermined time course (e.g., 24, 48 hours).
Cell Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle dissociation reagent like Accutase.[11] Combine the detached cells with the collected medium. For suspension cells, simply collect the cell culture.
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS.[12]
Staining: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[12] To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.[11]
Data Interpretation:
Annexin V- / PI-: Live cells
Annexin V+ / PI-: Early apoptotic cells
Annexin V+ / PI+: Late apoptotic/necrotic cells
Annexin V- / PI+: Necrotic cells
II. Measurement of Caspase-3/7 Activity
Executioner caspases, such as caspase-3 and caspase-7, are key mediators of apoptosis.[13] Their activity can be quantified using a variety of commercially available kits, often employing a substrate that releases a fluorescent or luminescent signal upon cleavage.[14][15]
Protocol (Luminescent Assay Example):
Cell Culture and Treatment: Seed cells in a 96-well white-walled plate suitable for luminescence readings and treat with 5-methyl-1H-indazol-6-amine as described previously.[16]
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[17]
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
Incubation: Mix the contents of the wells by gentle shaking for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
Data Analysis:
Subtract the average background luminescence (from wells with no cells) from all experimental readings.
Express the data as fold-change in caspase-3/7 activity relative to the vehicle-treated control.
III. Western Blot Analysis of Apoptosis-Related Proteins
Western blotting is an indispensable technique for examining changes in the expression levels of key proteins involved in the apoptotic cascade.[18][19] This allows for the direct validation of the hypothesized mechanism of action.
Protocol:
Cell Lysis: After treatment with 5-methyl-1H-indazol-6-amine, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[20]
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford or BCA assay.[21]
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.[18]
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[22]
Incubate the membrane with primary antibodies against target proteins (e.g., p53, MDM2, Bcl-2, Bax, cleaved caspase-3, and a loading control like GAPDH or β-actin) overnight at 4°C.[22]
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[20]
Data Analysis:
Perform densitometric analysis of the protein bands and normalize the expression of target proteins to the loading control.
Compare the relative protein expression levels between treated and control groups.
Data Presentation and Interpretation
Table 1: Quantification of Apoptosis by Annexin V/PI Staining
Treatment
Concentration (µM)
% Live Cells (Q4)
% Early Apoptotic (Q3)
% Late Apoptotic (Q2)
% Necrotic (Q1)
Vehicle Control
0
95.2 ± 2.1
2.5 ± 0.5
1.8 ± 0.3
0.5 ± 0.1
5-MIA
5
70.1 ± 3.5
18.3 ± 1.8
6.2 ± 0.9
5.4 ± 0.7
5-MIA
10
45.6 ± 4.2
35.8 ± 2.9
12.1 ± 1.5
6.5 ± 0.8
5-MIA
20
20.3 ± 2.8
50.1 ± 3.7
22.4 ± 2.1
7.2 ± 1.0
Table 2: Caspase-3/7 Activity
Treatment
Concentration (µM)
Relative Luminescence Units (RLU)
Fold Change vs. Control
Vehicle Control
0
15,234 ± 1,287
1.0
5-MIA
5
48,765 ± 3,987
3.2
5-MIA
10
95,432 ± 7,865
6.3
5-MIA
20
158,987 ± 12,345
10.4
Table 3: Relative Protein Expression from Western Blot Analysis
Treatment
Concentration (µM)
p53
MDM2
Bcl-2
Bax
Cleaved Caspase-3
Vehicle Control
0
1.0
1.0
1.0
1.0
1.0
5-MIA
10
2.8
0.4
0.3
3.1
4.5
Experimental Workflow Visualization
Caption: General experimental workflow for assessing the pro-apoptotic effects of 5-methyl-1H-indazol-6-amine.
Application Notes and Protocols: Cell Cycle Analysis with 5-Methyl-1H-Indazol-6-Amine Derivatives
For Researchers, Scientists, and Drug Development Professionals Introduction: Targeting the Cell Cycle with Precision The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its de...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting the Cell Cycle with Precision
The cell cycle is a fundamental process that governs the proliferation of all living organisms. Its deregulation is a hallmark of cancer, making it a prime target for therapeutic intervention.[1][2] Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their inhibition has emerged as a promising strategy in oncology.[1][3] The indazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anti-cancer activities by targeting various protein kinases.[4][5] This application note provides a detailed guide for utilizing 5-methyl-1H-indazol-6-amine derivatives, a class of small molecules with potential as cell cycle inhibitors, for comprehensive cell cycle analysis.
These compounds, belonging to the broader family of indazole derivatives, are being investigated for their ability to modulate the activity of key cell cycle regulators.[4][6][7] Understanding their precise mechanism of action is crucial for their development as potential therapeutic agents. This document will guide researchers through the necessary protocols to dissect the effects of these derivatives on the cell cycle, from initial screening to in-depth mechanistic studies.
Mechanism of Action: A Focus on Kinase Inhibition
Indazole derivatives have been widely explored as inhibitors of various protein kinases, including those critical for cell cycle progression.[4][5] While the specific targets of 5-methyl-1H-indazol-6-amine derivatives may vary depending on the full chemical structure, a common mechanism involves the competitive inhibition of ATP binding to the kinase domain of enzymes like CDKs or other cell cycle-related kinases such as Polo-like kinase 4 (PLK4).[1][8]
Inhibition of these kinases disrupts the phosphorylation cascades that drive the transitions between different phases of the cell cycle, often leading to cell cycle arrest at specific checkpoints, such as G1/S or G2/M.[9] This arrest can provide time for DNA repair or, if the damage is too severe, trigger apoptosis (programmed cell death).[1] For instance, some indazole derivatives have been shown to induce G2/M arrest, a phenotype consistent with the inhibition of kinases crucial for mitotic entry.[9]
Caption: Simplified signaling pathway of cell cycle progression and potential points of inhibition by 5-methyl-1H-indazol-6-amine derivatives.
Experimental Protocols
I. Cell Culture and Treatment
Rationale: Establishing a consistent and reproducible cell culture and treatment protocol is the foundation for reliable cell cycle analysis. The choice of cell line should be guided by the research question, considering factors such as cancer type and known genetic background.
Protocol:
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and western blotting, or chamber slides for immunofluorescence) at a density that allows for logarithmic growth during the experiment.
Adherence: Allow cells to adhere and resume proliferation for 24 hours in a humidified incubator at 37°C and 5% CO2.
Compound Preparation: Prepare a stock solution of the 5-methyl-1H-indazol-6-amine derivative in a suitable solvent (e.g., DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (medium with the same concentration of solvent) must be included in all experiments.
Treatment: Replace the culture medium with the medium containing the test compound or vehicle control.
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours). The incubation time should be optimized based on the expected mechanism of action and the cell doubling time.
II. Cell Cycle Analysis by Flow Cytometry
Rationale: Flow cytometry with propidium iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells in different phases of the cell cycle based on their DNA content.
Protocol:
Cell Harvest: Harvest both adherent and floating cells. For adherent cells, use trypsin-EDTA, and neutralize with complete medium.
Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to prevent clumping. Fix the cells for at least 30 minutes on ice or store them at -20°C for later analysis.[10][11]
Rehydration: Centrifuge the fixed cells and wash twice with PBS.[12]
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (final concentration 100 µg/mL) and incubate for 30 minutes at 37°C to degrade RNA, which can also be stained by PI.[11][13]
PI Staining: Add propidium iodide to a final concentration of 50 µg/mL and incubate for at least 15-30 minutes at room temperature in the dark.[11][13][14]
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence is typically detected in the FL2 or a similar channel. Use appropriate software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.[11]
Caption: A streamlined workflow for cell cycle analysis using flow cytometry.
III. Analysis of Cell Cycle Proteins by Western Blotting
Rationale: Western blotting allows for the detection and quantification of specific proteins involved in cell cycle regulation. This technique is essential for validating the mechanism of action of the 5-methyl-1H-indazol-6-amine derivatives by examining their effects on the expression and phosphorylation status of key cell cycle proteins.
Protocol:
Protein Extraction: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to preserve protein integrity.[15]
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.[15]
Gel Electrophoresis: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[16]
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or 3-5% BSA in TBST) for at least 1 hour at room temperature to prevent non-specific antibody binding.[15]
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Cyclin D1, Cyclin B1, CDK4, CDK1, p21, p27, and their phosphorylated forms) overnight at 4°C with gentle agitation.
Washing: Wash the membrane several times with TBST to remove unbound primary antibodies.
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Analysis: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Table 1: Recommended Antibodies for Western Blot Analysis
Target Protein
Function in Cell Cycle
Expected Change with Inhibitor
Cyclin D1
G1 progression
Decrease
CDK4/6
G1 progression
No change in total protein, decrease in phosphorylation
p-Rb (Ser780/807/811)
G1/S transition
Decrease
p21 (WAF1/Cip1)
CDK inhibitor
Increase
p27 (Kip1)
CDK inhibitor
Increase
Cyclin B1
G2/M transition
Accumulation if G2/M arrest
CDK1 (Cdc2)
G2/M transition
No change in total protein, altered phosphorylation
p-Histone H3 (Ser10)
Mitosis marker
Decrease if G2 arrest
IV. Immunofluorescence Microscopy for Cellular Phenotypes
Rationale: Immunofluorescence microscopy provides a visual confirmation of the effects of the 5-methyl-1H-indazol-6-amine derivatives on cellular morphology and the subcellular localization of key cell cycle proteins.
Protocol:
Cell Culture on Coverslips: Grow cells on sterile glass coverslips placed in culture dishes.
Treatment: Treat the cells with the compound as described in Protocol I.
Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[17]
Permeabilization: If staining for intracellular antigens, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10-15 minutes.
Blocking: Block non-specific binding sites with a blocking buffer (e.g., PBS with 1-5% BSA and 0.1% Tween-20) for 30-60 minutes.
Primary Antibody Incubation: Incubate the cells with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
Washing: Wash the cells three times with PBS.
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
Counterstaining: Stain the nuclei with a DNA dye such as DAPI or Hoechst.
Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.
Imaging: Visualize the cells using a fluorescence or confocal microscope.
Data Interpretation and Troubleshooting
Flow Cytometry: An accumulation of cells in a specific phase (e.g., G1 or G2/M) compared to the vehicle control indicates cell cycle arrest. A sub-G1 peak may suggest an increase in apoptosis.
Western Blotting: Changes in the expression levels or phosphorylation status of key cell cycle proteins will provide mechanistic insights. For example, a decrease in phosphorylated Rb and an increase in p21 would support a G1 arrest mechanism.
Immunofluorescence: Changes in nuclear morphology (e.g., condensed chromatin) or the localization of proteins like Cyclin B1 (nuclear accumulation in G2) can corroborate the findings from other assays.
Conclusion
The protocols outlined in this application note provide a comprehensive framework for characterizing the effects of 5-methyl-1H-indazol-6-amine derivatives on the cell cycle. By combining flow cytometry for quantitative analysis of cell cycle distribution, western blotting for mechanistic insights into protein expression and activity, and immunofluorescence for visualizing cellular phenotypes, researchers can gain a thorough understanding of the anti-proliferative properties of these compounds. This multi-faceted approach is crucial for the preclinical evaluation and development of novel indazole-based cancer therapeutics.
References
Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (2021).
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
1-Methyl-1H-indazol-6-yl-amine. Chem-Impex.
Synthesis and biological evaluation of indazole derivatives | Request PDF.
Cell cycle analysis with flow cytometry and propidium iodide. Abcam.
Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the tre
Assaying cell cycle st
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective.
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
General Protocol for Western Blotting. Bio-Rad.
CDK inhibitors in cancer therapy, an overview of recent development. PMC.
Use of a small molecule cell cycle inhibitor to control cell growth and improve specific productivity and product quality of recombinant proteins in CHO cell cultures. PMC - PubMed Central.
Immunofluorescence staining of cells in combination with PI staining of cells for cell cycle analysis. Bio-Rad Antibodies.
DNA Cell Cycle Analysis with PI.
Western blot protocol. Abcam.
Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals.
Protocol: Immunofluorescence Staining of Cells for Microscopy. Biotium.
RESEARCH ARTICLE. RSC Medicinal Chemistry.
New dual CDK approach tackles drug-resistant breast cancer.
Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.
(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry.
ImmunoCellCycle-ID: A high-precision immunofluorescence-based method for cell cycle identific
Western Blotting Sample Prepar
What are CDKs inhibitors and how do they work?.
Development of cell-cycle inhibitors for cancer therapy. PMC - NIH.
Application Notes and Protocols: In Vitro Kinase Inhibition Assays with Indazole Compounds
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Kinases and the Rise of Indazole Inhibitors Protein kinases are a vast and crucial family of enzymes that regulate a majo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Kinases and the Rise of Indazole Inhibitors
Protein kinases are a vast and crucial family of enzymes that regulate a majority of cellular signaling pathways. By catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, they act as molecular switches, controlling processes such as cell growth, differentiation, and apoptosis.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them one of the most important classes of drug targets.[2][3][4]
Within the landscape of kinase inhibitor discovery, the indazole scaffold has emerged as a privileged structure.[2][3] This bicyclic aromatic heterocycle is a key pharmacophore in several FDA-approved anticancer drugs, including axitinib and pazopanib.[2] The versatility of the indazole core allows for the synthesis of derivatives that can act as potent and selective inhibitors of various kinases, including tyrosine kinases and serine/threonine kinases.[2][3] This application note provides a comprehensive guide to performing in vitro kinase inhibition assays with a focus on indazole-based compounds, from assay selection to data interpretation.
Part 1: Selecting the Optimal In Vitro Kinase Assay Format
The choice of assay technology is a critical first step and depends on various factors, including the specific kinase, the nature of the indazole compound, and the desired throughput.[5][6] Common in vitro kinase assays can be broadly categorized by their detection method.[7]
Fluorescence-Based Assays
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This robust and sensitive method is widely used for high-throughput screening.[8][9][10] The assay principle involves a donor fluorophore (often a lanthanide) and an acceptor fluorophore. When in close proximity, energy transfer occurs.[8][9] In a kinase assay, this can be configured in several ways, for instance, by using an antibody that recognizes the phosphorylated substrate.[11] The long-lived fluorescence of the donor allows for a time-gated detection, minimizing background fluorescence and making it a highly sensitive technique.[9]
Fluorescence Polarization (FP): FP assays measure the change in the polarization of fluorescent light emitted from a labeled substrate. When a small fluorescently labeled peptide substrate is phosphorylated by a kinase, its effective size may not change significantly. However, FP can be employed in binding assays where the displacement of a fluorescent tracer from the kinase by an inhibitor is measured.
Luminescence-Based Assays
ADP-Glo™ Kinase Assay: This widely used assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[6] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted back to ATP, which is then used by a luciferase to generate a luminescent signal.[6] This format is less prone to interference from fluorescent compounds.
Radiometric Assays
[γ-³²P]ATP or [γ-³³P]ATP Filter Binding Assays: Considered the "gold standard" for their direct and highly sensitive measurement of phosphate incorporation, these assays involve the use of radioactively labeled ATP.[4][12][13] After the kinase reaction, the phosphorylated substrate is captured on a filter membrane, and the incorporated radioactivity is quantified. While highly reliable, the requirement for handling radioactive materials is a significant drawback.[4][12]
Table 1: Comparison of Common In Vitro Kinase Assay Formats
Assay Technology
Principle
Advantages
Disadvantages
TR-FRET
Measures energy transfer between donor and acceptor fluorophores.[8][9]
High sensitivity, low background, homogeneous format.[9][14]
Potential for compound interference with fluorescence.
Fluorescence Polarization (FP)
Measures changes in the polarization of fluorescent light.
Homogeneous format, suitable for binding assays.
Lower sensitivity for enzymatic assays, potential for compound interference.
ADP-Glo™
Quantifies ADP production via a luciferase-based reaction.[6]
High sensitivity, less prone to fluorescence interference.[6]
Potential for compound inhibition of the coupling enzymes (luciferase).[15]
Radiometric
Measures incorporation of radioactive phosphate from [γ-³²P/³³P]ATP.[4][12]
"Gold standard" for direct measurement, high sensitivity.[4][12]
Requires handling of radioactive materials, generates radioactive waste.[4][12]
Part 2: Experimental Design and Protocols
A well-designed experiment with appropriate controls is crucial for obtaining reliable and reproducible data. This section outlines a detailed protocol for a TR-FRET-based kinase inhibition assay, a common choice for screening and characterizing indazole compounds.
Critical Reagents and Materials
Kinase of interest (recombinant, purified)
Substrate (peptide or protein)
ATP (Adenosine 5'-triphosphate)
Indazole compound library (dissolved in 100% DMSO)
Assay Buffer (optimized for the specific kinase, typically containing Tris-HCl, MgCl₂, DTT, and a detergent like Brij-35)
TR-FRET detection reagents (e.g., LanthaScreen™ Tb-anti-pSubstrate antibody and GFP-Substrate)
Multimode microplate reader with TR-FRET capability
Workflow for a TR-FRET Kinase Inhibition Assay
The following workflow provides a general framework. Specific concentrations and incubation times should be optimized for each kinase-substrate pair.
Caption: Workflow for a TR-FRET based kinase inhibition assay.
Step-by-Step Protocol: TR-FRET Assay
Compound Preparation:
Create a serial dilution of the indazole compounds in 100% DMSO. A common starting concentration is 10 mM.
Perform an 11-point, 3-fold serial dilution to generate a dose-response curve.
Transfer a small volume (e.g., 50 nL) of each compound dilution to the assay plate.
Assay Plate Setup:
Include positive controls (no inhibitor, 0% inhibition) and negative controls (no enzyme, 100% inhibition).
The final DMSO concentration in the assay should be kept low (typically ≤ 1%) to avoid off-target effects.[16][17]
Kinase Reaction:
Prepare a master mix of the kinase and fluorescently labeled substrate in the assay buffer.
Dispense the kinase/substrate mix into the wells of the assay plate containing the compounds.
Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the kinase.
Initiate the kinase reaction by adding ATP. The ATP concentration should ideally be at or near the Km,ATP of the kinase to accurately determine the inhibitor's potency.[18][19]
Incubate the reaction for the optimized time (e.g., 60 minutes) at the optimal temperature for the kinase.
Detection:
Stop the kinase reaction by adding a solution containing EDTA and the TR-FRET detection reagents (e.g., terbium-labeled anti-phospho-substrate antibody).
Incubate for the recommended time (e.g., 60 minutes) at room temperature to allow for antibody binding.
Data Acquisition:
Read the plate on a TR-FRET-compatible microplate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).[11]
Part 3: Data Analysis and Interpretation
Calculating IC₅₀ Values
The primary output of a kinase inhibition assay is the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.[4][20][21]
Calculate the TR-FRET Ratio:
Ratio = (Acceptor Emission Signal / Donor Emission Signal) * 1000
Where Ratioinhibitor is the ratio in the presence of the inhibitor, Ratiomax is the ratio of the positive control (0% inhibition), and Ratiomin is the ratio of the negative control (100% inhibition).
Generate the Dose-Response Curve:
Plot the % inhibition against the logarithm of the inhibitor concentration.
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[22]
Table 2: Example IC₅₀ Data for Indazole Compounds against Kinase X
Compound
IC₅₀ (nM)
Indazole-001
15.2
Indazole-002
87.5
Indazole-003
>10,000
Staurosporine (Control)
5.8
Understanding the Mechanism of Inhibition
Most indazole-based kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding site of the kinase.[2][23][24] To confirm this, an ATP competition assay can be performed.
Application Note: Utilizing 5-methyl-1H-indazol-6-amine Scaffolds in Anti-Proliferative Kinase Inhibitor Discovery
[1] Executive Summary This guide details the utilization of 5-methyl-1H-indazol-6-amine (and its derivatives) as a pharmacophore in the development of anti-proliferative agents.[1] Indazole-6-amines are "privileged struc...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This guide details the utilization of 5-methyl-1H-indazol-6-amine (and its derivatives) as a pharmacophore in the development of anti-proliferative agents.[1] Indazole-6-amines are "privileged structures" in medicinal chemistry, serving as bioisosteres for purines.[1] They are critical intermediates in the synthesis of multi-targeted Tyrosine Kinase Inhibitors (TKIs), such as Pazopanib (Votrient).
This document provides a comprehensive workflow for researchers: from the rational design of kinase inhibitors using this scaffold to the execution of validated in vitro anti-proliferative assays (MTT/MTS) and data analysis.
Scientific Rationale: The Indazole Scaffold
The 5-methyl-1H-indazol-6-amine moiety is not merely a building block; it is a hinge-binding motif .[1] In the ATP-binding pocket of protein kinases (e.g., VEGFR, PDGFR, FGFR), the indazole nitrogen atoms function as hydrogen bond donors/acceptors, mimicking the adenine ring of ATP.
Structural Significance
H-Bonding: The N1/N2 hydrogens of the indazole ring interact with the backbone carbonyls and amides of the kinase hinge region (e.g., Glu/Cys residues).
5-Methyl Group: Provides hydrophobic interactions within the gatekeeper region or solvent front, improving selectivity and potency compared to unsubstituted indazoles.
6-Amine Handle: Serves as the vector for extending the molecule into the ribose-binding pocket or solvent channel, often coupled via urea or pyrimidine linkers to increase affinity.
Mechanism of Action (MOA) Visualization
The following diagram illustrates the theoretical binding mode of a 5-methyl-1H-indazol-6-amine derivative within a generic kinase ATP pocket.
Figure 1: Mechanism of Action showing the competitive binding of the indazole scaffold at the kinase hinge region, blocking ATP and downstream proliferation signaling.
Experimental Workflow: From Synthesis to Screening
To utilize this molecule effectively, researchers typically derivatize the amine at position 6 before biological testing. The free amine itself has low potency; it is the derivatives (e.g., ureas, amides, pyrimidines) that yield nanomolar IC50 values.
Figure 2: Experimental workflow for evaluating indazole-based kinase inhibitors.
Protocol: Compound Preparation & Management[1]
Objective: Ensure consistent solubility and stability of 5-methyl-1H-indazol-6-amine and its derivatives for biological assays.
Reagents
Compound: 5-methyl-1H-indazol-6-amine (Purity >95% by HPLC).[1]
Solubility Check: The amino-indazole scaffold is hydrophobic.[1] It is sparingly soluble in water but highly soluble in DMSO.[1]
Stock Solution (10 mM):
Weigh 1.47 mg of 5-methyl-1H-indazol-6-amine (MW ≈ 147.18 g/mol ).[1][2]
Dissolve in 1.0 mL of 100% DMSO.
Vortex for 30 seconds until completely clear.
Sterilization: Do not filter sterilize the DMSO stock (it may dissolve the membrane). Sterilize the subsequent aqueous dilutions if necessary, or perform assays under aseptic conditions using sterile DMSO.
Aliquot: Divide into 50 µL aliquots to avoid freeze-thaw cycles. Store at -20°C.
Critical Control: Ensure the final DMSO concentration in the cell assay does not exceed 0.1% (v/v) , as higher concentrations can induce non-specific cytotoxicity.[3]
Protocol: Anti-Proliferative Assay (MTT)
Objective: Determine the IC50 of the indazole derivative against cancer cell lines (e.g., HCT116, K562, or A549). This protocol uses the MTT reduction method, a standard for metabolic activity.[4]
Cell Line Selection:
HCT116 (Colorectal): Sensitive to VEGFR/PDGFR inhibitors.[1]
K562 (Leukemia): Standard model for BCR-ABL kinase inhibition.[1]
Materials
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (5 mg/mL in PBS).[1]
Positive Control: Pazopanib or Staurosporine (1 µM).[1]
Shake plate on an orbital shaker for 10 minutes (protected from light).
Measurement: Measure absorbance (OD) at 570 nm (reference wavelength 630 nm) using a microplate reader.
Data Analysis & Interpretation
Calculation
Calculate the percentage of cell viability for each concentration:
IC50 Determination
Plot Log[Concentration] (x-axis) vs. % Viability (y-axis) using non-linear regression (Sigmoidal Dose-Response, Variable Slope) in software like GraphPad Prism.
Note: The parent amine often shows low activity (>50 µM) because it lacks the "tail" required to occupy the hydrophobic pocket of the kinase. High potency is expected only after derivatization.[1]
References
Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor."[1] Journal of Medicinal Chemistry.
BenchChem. (2025).[1] "A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor." BenchChem Application Notes.
Zhang, L., et al. (2020). "Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents." RSC Advances.
Abcam. "MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols.
PubChem. "Compound Summary: 1-methyl-1H-indazol-6-amine."[1][7] National Library of Medicine.[1]
Technical Support Center: Synthesis of 5-Methyl-1H-indazol-6-amine
Welcome to the technical support center for the synthesis of 5-methyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis of 5-methyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthetic pathway. Our focus is on providing practical, experience-driven insights to ensure the successful and efficient production of this key chemical intermediate.
I. Overview of the Primary Synthetic Pathway
The most common and logical synthetic route to 5-methyl-1H-indazol-6-amine involves a two-step process starting from 4-methyl-2-nitroaniline. The initial step is an intramolecular cyclization via diazotization to form the indazole core, yielding 5-methyl-6-nitro-1H-indazole. This intermediate is then subjected to a reduction of the nitro group to afford the final product.
Caption: Troubleshooting workflow for incomplete nitro group reduction.
III. Experimental Protocols
The following protocols are adapted from established procedures for similar indazole syntheses and should be performed by trained professionals with appropriate safety precautions.
[1][2]
Protocol 1: Synthesis of 5-Methyl-6-nitro-1H-indazole
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 4-methyl-2-nitroaniline (1 equivalent) in glacial acetic acid.
Cooling: Cool the solution to 0-5 °C using an ice-salt bath.
Diazotization: Prepare a solution of sodium nitrite (1 equivalent) in a minimal amount of water. Add this solution dropwise to the stirred aniline solution, ensuring the temperature does not exceed 5 °C.
Cyclization: After the addition is complete, continue stirring at 0-5 °C for 30 minutes, then allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the consumption of the starting material.
Work-up: Pour the reaction mixture into a beaker of ice water. The crude 5-methyl-6-nitro-1H-indazole will precipitate.
Purification: Collect the solid by filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol.
[3]
Protocol 2: Reduction of 5-Methyl-6-nitro-1H-indazole
Method A: Catalytic Hydrogenation
Reaction Setup: To a solution of 5-methyl-6-nitro-1H-indazole (1 equivalent) in methanol or ethanol in a suitable hydrogenation vessel, add 10% Palladium on carbon (Pd/C) (5-10 mol%).
Hydrogenation: Secure the vessel to a Parr hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas (typically 40-50 psi). Repeat this process three times.
Reaction: Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS).
Work-up: Carefully vent the hydrogen gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 5-methyl-1H-indazol-6-amine. Further purification can be achieved by column chromatography or recrystallization if necessary.
Method B: Reduction with Iron
Reaction Setup: In a round-bottom flask, suspend 5-methyl-6-nitro-1H-indazole (1 equivalent) and iron powder (3-5 equivalents) in a mixture of ethanol and water.
Acidification: Add a catalytic amount of concentrated hydrochloric acid or a stoichiometric amount of ammonium chloride.
Reaction: Heat the mixture to reflux and stir vigorously. Monitor the reaction progress by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter through celite to remove the iron salts.
Extraction: Concentrate the filtrate and extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude product.
IV. Characterization Data
The final product, 5-methyl-1H-indazol-6-amine, should be characterized to confirm its identity and purity.
Appearance: Typically an off-white to light brown solid.
NMR Spectroscopy:
¹H NMR: Expect signals corresponding to the aromatic protons on the indazole ring, a singlet for the methyl group, and a broad singlet for the amine protons. The chemical shifts and coupling constants will be characteristic of the 5,6-disubstituted pattern.
¹³C NMR: The spectrum should show the correct number of signals for the eight carbon atoms in the molecule.
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated molecular weight of 5-methyl-1H-indazol-6-amine (C₈H₉N₃, MW: 147.18).
V. References
Counceller, C. M., et al. (2008). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 10(8), 1533–1535.
Organic Syntheses. (n.d.). Indazole, 5-nitro-. Retrieved from [Link]
Li, P., et al. (2012). Synthesis of substituted 1H-indazoles from arynes and hydrazones. The Journal of Organic Chemistry, 77(6), 3127–3133.
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947–5961.
Reddit. (2023, February 17). Hydrogenation troubleshooting. r/Chempros. Retrieved from [Link]
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]
Yao, Z.-J., et al. (2019). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 48(20), 7158–7167.
Google Patents. (n.d.). Methods for preparing indazole compounds. Retrieved from
Online Chemistry notes. (2023, May 25). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]
Wordpress. (n.d.). Solving Issues with Heterogeneous Catalytic Hydrogenation. Retrieved from [Link]
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5947-5961.
University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Retrieved from [Link]
Patil, C. J., et al. (2017). Coupling Reactions Involving Reactions of Aryldiazonium Salt: Part-V. Chemoselective Synthesis of 1-(Substituted-phenyl)-azo-naphthalen-2-ol. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 116-120.
Semantic Scholar. (n.d.). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Retrieved from [Link]
Der Pharma Chemica. (n.d.). Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. Retrieved from [Link]
Indian Journal of Heterocyclic Chemistry. (n.d.). Synthetic Applications of 2-diazo-1,3-indanedione. Retrieved from [Link]
Reddit. (2015, July 2). My platinum/carbon catalytic hydrogenation is not working. Any tips on how to troubleshoot?. r/chemistry. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
Technical Support Center: Optimizing Reaction Conditions for 5-Methyl-1H-Indazol-6-Amine Derivatives
Introduction: The 5-methyl-1H-indazol-6-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic candidates. Its derivatization, primarily through palladium-catalyze...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The 5-methyl-1H-indazol-6-amine core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous therapeutic candidates. Its derivatization, primarily through palladium-catalyzed cross-coupling reactions, is a critical step in drug discovery programs. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of synthesizing and optimizing these important molecules. Our focus is on providing not just protocols, but the underlying chemical logic to empower you to make informed decisions in your own laboratory settings.
Section 1: Troubleshooting Guide for Critical Cross-Coupling Reactions
The two most common strategies for derivatizing the 5-methyl-1H-indazol-6-amine scaffold involve Suzuki-Miyaura coupling to functionalize the indazole core (e.g., at a halogenated position) and Buchwald-Hartwig amination to modify the 6-amino group. This section addresses common issues encountered during these transformations.
Suzuki-Miyaura Coupling: Low Yield or Stalled Reaction
The Suzuki-Miyaura reaction is a robust method for forming C-C bonds, but its application to nitrogen-rich heterocycles like indazoles can be challenging.
Problem: You are attempting to couple an aryl boronic acid with a bromo-substituted 5-methyl-1H-indazole derivative, but you observe low conversion of starting material, low product yield, or multiple unidentified byproducts.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
Detailed Explanations:
Reagent Quality: Boronic acids are susceptible to decomposition via oxidation and protodeboronation, a major cause of low yields.[1][2] If you suspect this is an issue, consider using the corresponding pinacol boronate ester, which offers greater stability.[1]
Inert Atmosphere: Palladium(0) catalysts are oxygen-sensitive. Incomplete degassing allows oxygen to enter the catalytic cycle, leading to catalyst deactivation and the formation of homocoupling byproducts.[3] Ensure all solvents are rigorously degassed and the reaction vessel is purged with an inert gas like argon or nitrogen.
Catalyst System & N-H Inhibition: The free N-H on the indazole ring can coordinate to the palladium center, inhibiting the catalytic cycle.[4] While some modern catalyst systems can tolerate this, a reliable strategy is to protect the indazole nitrogen, often with a Boc group.[5][6] If you must proceed with the unprotected indazole, catalyst systems employing bulky, electron-rich biarylphosphine ligands like SPhos and XPhos have shown success.[4] These ligands promote the desired reductive elimination step over catalyst inhibition pathways.
Base and Solvent: The choice of base is critical. While stronger bases can accelerate the reaction, they may not be compatible with sensitive functional groups on your coupling partners. Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are often a good compromise. The solvent system (e.g., 1,4-dioxane/water) must be able to dissolve both the organic and inorganic components to facilitate the reaction.[7]
Parameter
Standard Condition
Alternative/Optimized Condition
Rationale
Palladium Source
Pd(PPh₃)₄, PdCl₂(dppf)
SPhos/XPhos Precatalysts (G3/G4)
Modern precatalysts offer better stability and more efficient generation of the active Pd(0) species, especially for challenging substrates.[8]
Ligand
PPh₃, dppf
SPhos, XPhos, RuPhos
Bulky, electron-rich ligands accelerate oxidative addition and reductive elimination, and can overcome N-H inhibition.[4][9]
Boron Source
Arylboronic Acid
Arylboronic Acid Pinacol Ester
Pinacol esters are more stable and less prone to protodeboronation, a common side reaction.[1]
Base
K₂CO₃, Na₂CO₃
Cs₂CO₃, K₃PO₄
Cesium and phosphate bases are often more effective for difficult couplings and can be milder for sensitive functional groups.
Solvent
Toluene, DMF
1,4-Dioxane/Water, THF/Water
Aprotic/aqueous mixtures often provide the best balance of solubility for all reaction components.[3]
Buchwald-Hartwig Amination: Incomplete Reaction or Side Products
This reaction is powerful for forming C-N bonds, for instance, by coupling a primary or secondary amine with a halo-indazole or coupling the 6-amino group of the indazole with an aryl halide.
Problem: You are attempting to couple an amine with your 5-methyl-1H-indazol-6-amine derivative (or a halogenated version), but the reaction is slow, incomplete, or you observe dehalogenation of your aryl halide.
Causality & Troubleshooting Workflow:
Caption: Troubleshooting workflow for Buchwald-Hartwig amination reactions.
Detailed Explanations:
Catalyst Activation and Ligand Choice: The active catalyst is a Pd(0) species. If you start with a Pd(II) source like Pd(OAc)₂, it must be reduced in situ, a step that can sometimes be inefficient.[10] Using modern precatalysts can circumvent this issue.[8] Critically, the ligand must be matched to the substrate. The steric and electronic properties of the ligand are key to promoting the C-N bond-forming reductive elimination. For coupling with the indazole N-H itself, a ligand such as tBuXphos has been reported to be effective.[10]
Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) and lithium hexamethyldisilazide (LHMDS) are the most common and effective choices.[8] However, if your substrate contains base-sensitive functional groups (e.g., esters), a weaker base like K₃PO₄ may be necessary, often requiring a higher reaction temperature to achieve a reasonable rate.[8]
Solvent Effects: The polarity of the solvent plays a significant mechanistic role. In nonpolar solvents like toluene, an anionic base is required to deprotonate the palladium-amine complex in the catalytic cycle.[11] When using aryl iodides, the sodium iodide (NaI) byproduct can act as a catalyst inhibitor; switching to a solvent where NaI is poorly soluble, such as toluene, can mitigate this effect.[12]
Parameter
Standard Condition
Alternative/Optimized Condition
Rationale
Palladium Source
Pd₂(dba)₃, Pd(OAc)₂
Palladacycle Precatalysts (G3, G4)
Provides more reliable and efficient formation of the active LPd(0) catalyst.[8][13]
Modern ligands are generally more active, allowing for lower catalyst loadings and milder conditions. Ligand choice is substrate-dependent.[8]
Base
NaOtBu, LHMDS
K₃PO₄, Cs₂CO₃
Weaker bases are used to tolerate sensitive functional groups like esters or nitriles, though may require higher temperatures.[8]
Solvent
Toluene, 1,4-Dioxane
tert-Amyl alcohol, CPME
Greener solvent alternatives that can also provide beneficial effects on reaction rate and yield.
Section 2: Frequently Asked Questions (FAQs)
Q1: I need to N-alkylate my 5-methyl-1H-indazol-6-amine. How can I control the regioselectivity between the N-1 and N-2 positions?
A1: This is a common and critical challenge. The regioselectivity of indazole N-alkylation is highly dependent on reaction conditions, particularly the base and solvent, as well as steric and electronic effects of substituents on the indazole ring.[14][15]
For N-1 Selectivity (Thermodynamic Product): The N-1 substituted indazole is generally the more thermodynamically stable isomer.[14] Conditions that allow for equilibration will favor this product. A widely used and effective system for promoting N-1 selectivity is using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) .[15]
For N-2 Selectivity (Kinetic Product): Accessing the N-2 isomer often requires conditions that favor the kinetic product. This can sometimes be achieved by using different solvent/base combinations. For example, some studies have shown that using a strong acid like triflic acid (TfOH) with diazo compounds can lead to high N-2 selectivity.[16] The interplay between the indazole anion and the cation of the base (a "tight" vs. "solvent-separated" ion pair) can also influence the outcome.[14][17]
Q2: My final compound is very polar and difficult to purify by standard silica gel chromatography. What are my options?
A2: Purifying polar, nitrogen-containing heterocycles can be challenging due to strong interactions with the acidic silica gel stationary phase, leading to peak tailing or irreversible adsorption.[18]
Modify the Mobile Phase: For normal-phase chromatography, adding a small amount (0.1-1%) of a basic modifier like triethylamine or a 7N ammonia solution in methanol to your eluent system can neutralize the acidic sites on the silica gel, dramatically improving peak shape.[18]
Switch the Stationary Phase:
Alumina: Using neutral or basic alumina instead of silica can be effective for purifying basic compounds.
Reversed-Phase (C18): This is an excellent alternative. The compound is loaded onto the column and eluted with a polar mobile phase, typically a gradient of water and acetonitrile or methanol, often with a modifier like 0.1% formic acid or trifluoroacetic acid (TFA).[18]
Hydrophilic Interaction Liquid Chromatography (HILIC): For extremely polar compounds that do not retain on C18 columns, HILIC is a powerful technique. It uses a polar stationary phase (like an amine-bonded silica) with a mobile phase consisting of a high percentage of organic solvent (like acetonitrile) and a small amount of aqueous buffer. Water acts as the "strong" eluting solvent.[19]
Crystallization: Do not underestimate the power of crystallization. A successful crystallization can provide highly pure material and is more scalable than chromatography. Screen a variety of solvents and solvent mixtures (e.g., EtOAc/hexanes, DCM/methanol, acetone/water) to find suitable conditions. If the compound "oils out," try cooling the solution more slowly, scratching the inside of the flask to create nucleation sites, or adding a seed crystal.[18]
Q3: Should I protect the 6-amino group on my indazole before performing a Suzuki coupling at another position?
A3: It depends on the specific reaction conditions and coupling partners. The primary amine at the 6-position is a potential nucleophile and can also interact with the palladium catalyst.
When to Protect: If you are using harsh reaction conditions (e.g., very strong bases or high temperatures) or if your coupling partner has a reactive functional group (e.g., an acyl chloride) that could react with the amine, protection is advisable. Standard amine protecting groups like Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) are suitable.
When Protection Might Be Unnecessary: Many modern Suzuki-Miyaura conditions are tolerant of free amine groups. If you are using a mild base (e.g., K₃PO₄, Cs₂CO₃) and a well-chosen catalyst/ligand system, you can often proceed without protection, simplifying your synthetic route. It is often worthwhile to first attempt the reaction on a small scale without protection.
Q4: I am observing a significant amount of a dehalogenated byproduct in my cross-coupling reaction. What is causing this?
A4: Dehalogenation is a common side reaction in palladium-catalyzed couplings. It typically occurs when the catalytic cycle is interrupted after the oxidative addition step. The resulting Aryl-Pd(II)-Halide intermediate can undergo various undesired pathways, including protonolysis (reaction with a proton source) or hydrodehalogenation, to yield the dehalogenated arene instead of the desired cross-coupled product.
Common Causes & Solutions:
Trace Water/Proton Sources: Ensure your solvents and reagents are anhydrous, especially if using a strong base like NaOtBu which can generate t-butanol.
Slow Transmetalation (Suzuki) or Amine Coordination (Buchwald-Hartwig): If the subsequent step in the cycle is slow, the intermediate has more time to decompose. Optimizing the conditions to accelerate the desired pathway—for instance, by changing the base, ligand, or temperature—can outcompete the dehalogenation pathway.
Inefficient Catalyst: An inefficient or partially deactivated catalyst can lead to a higher proportion of side reactions. Ensure your catalyst is active and that the reaction is truly inert.
References
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? [Online discussion]. Available at: [Link]
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Available at: [Link]
ResearchGate. (2016). Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Available at: [Link]
ChemSpeed. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Available at: [Link]
National Institutes of Health. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Available at: [Link]
WordPress. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Available at: [Link]
ResearchGate. (2019). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions. Available at: [Link]
University of Groningen. (2019). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Online discussion]. Available at: [Link]
National Institutes of Health. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
PubMed. (2014). Role of the base in Buchwald-Hartwig amination. Available at: [Link]
ACS Publications. (2018). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Available at: [Link]
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
National Institutes of Health. (2012). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Available at: [Link]
National Institutes of Health. (2022). An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling. Available at: [Link]
RSC Publishing. (2020). Functionalized imidazolium salt: an efficient catalyst for Buchwald–Hartwig type C–N cross-coupling of (hetero)aryl chlorides/bromides with amines under solvent-, inert gas-, and base-free ambience. Available at: [Link]
RSC Publishing. (2020). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Available at: [Link]
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available at: [Link]
PubMed. (2008). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Available at: [Link]
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
ResearchGate. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Available at: [Link]
The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. Available at: [Link]
Beilstein Journals. (2021). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Available at: [Link]
YouTube. (2021). column chromatography & purification of organic compounds. Available at: [Link]
ResearchGate. (2020). Functionalization of indazoles by means of transition metal-catalyzed cross-coupling reactions. Available at: [Link]
ResearchGate. (2018). For highly polar compound, how to do the purification? [Online discussion]. Available at: [Link]
ACS Publications. (2014). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Available at: [Link]
RSC Publishing. (2022). Development of a selective and scalable N1-indazole alkylation. Available at: [Link]
purification challenges of 5-methyl-1H-indazol-6-amine
This guide serves as a technical support center for the purification and handling of 5-methyl-1H-indazol-6-amine (CAS: 75844-28-9). It is designed for researchers encountering specific solubility, separation, or stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical support center for the purification and handling of 5-methyl-1H-indazol-6-amine (CAS: 75844-28-9). It is designed for researchers encountering specific solubility, separation, or stability issues during drug development workflows.
Status: Operational
Subject: Purification, Solubility, and Stability Protocols
Target Compound: 5-methyl-1H-indazol-6-amine (also known as 6-amino-5-methylindazole)
Core Chemical Intelligence
Before troubleshooting, verify your compound's profile. This molecule exhibits specific tautomeric and solubility behaviors that dictate purification strategies.
Property
Data
Critical Note
CAS Number
75844-28-9
Verify against CAS 72521-00-7 (Nitro precursor)
Molecular Weight
147.18 g/mol
Small molecule, elutes early in SEC
pKa (Calculated)
~3.5 (N1-H), ~4.0 (Aniline)
Amphoteric; protonates in strong acid, deprotonates in strong base
Do not attempt aqueous loading for chromatography.
Tautomerism
1H-indazole 2H-indazole
1H is thermodynamically favored in solid state; 2H exists in solution.
Troubleshooting Guide (Q&A Format)
Category A: "My compound won't dissolve or precipitates during purification."
Q1: I am trying to inject the sample for Preparative HPLC, but it precipitates in the aqueous mobile phase. How do I solubilize it?Diagnosis: 5-methyl-1H-indazol-6-amine is a flat, crystalline aromatic system with poor aqueous solubility at neutral pH.
Solution:
Cosolvent Loading: Dissolve the sample in 100% DMSO or a 1:1 mix of DMSO:Methanol.
Acidification: The aniline amine and indazole nitrogen can be protonated. Add 0.1% Formic Acid (FA) or Trifluoroacetic acid (TFA) to your sample diluent. This forms the salt in situ, drastically increasing solubility in the aqueous injection plug.
Gradient Adjustment: Ensure your HPLC method starts with at least 5-10% organic modifier (ACN/MeOH) to prevent precipitation upon mixing with the mobile phase.
Q2: I see multiple peaks in the NMR, but LC-MS shows a single mass. Is my compound impure?Diagnosis: This is likely Tautomeric Equilibrium , not impurity. Indazoles exist in a dynamic equilibrium between the 1H and 2H forms in solution (e.g., DMSO-d6 or CDCl3).
Verification:
Run VT-NMR: Heating the NMR sample (e.g., to 50°C) often coalesces the peaks if they are tautomers.
Check Integration: If the ratio of the "impurity" peaks varies with solvent or concentration but the sum equals 1 proton, it is tautomerism.
Action: No purification is needed for tautomers; they will crystallize as the thermodynamically stable 1H-form.
Category B: "I cannot separate the impurities."
Q3: I have a persistent impurity at ~5-10% that co-elutes on silica gel. What is it?Diagnosis: This is likely the 4-nitro or 4-amino regioisomer .
Origin: During the synthesis (nitration of 5-methylindazole), the methyl group directs the nitro group to the ortho positions (C4 and C6). While C6 is favored, C4 forms as a minor byproduct.
Challenge: The 4-amino and 6-amino isomers have nearly identical polarity on normal phase silica.
Solution: Purification at the Nitro Stage
It is chemically superior to separate the isomers before reduction (at the nitro stage) rather than at the amine stage.
Solvent: Hexane:Ethyl Acetate (80:20 to 60:40). The nitro isomers have significantly different dipole moments compared to the amines and separate more easily.
Q4: My amine product trails badly on the silica column (Peak Tailing).Diagnosis: The basic amino group interacts with the acidic silanols on the silica surface.
Solution:
Modifier: Add 1% Triethylamine (TEA) or 1% NH4OH to your DCM/MeOH mobile phase. This blocks the active silanol sites.
Alternative: Switch to Amine-functionalized silica cartridges if available.
Category C: "The product is changing color/decomposing."
Q5: The white solid turned brown after sitting on the bench for a week. Is it ruined?Diagnosis: Oxidation. Electron-rich anilines (like 6-aminoindazole) are prone to air oxidation, forming "aniline black" type impurities.
Recovery Protocol:
Dissolve the dark solid in minimal MeOH/DCM (1:9).
Pass through a short pad of activated charcoal or a silica plug.
Elute with DCM/MeOH. The dark oxidized polymers usually stick to the baseline.
Prevention: Store under Argon/Nitrogen at -20°C, protected from light.
Visualized Workflows
Decision Tree: Purification Strategy
Use this logic flow to determine the optimal purification route based on your current synthesis stage.
Caption: Strategic workflow emphasizing the separation of regioisomers at the nitro-stage to avoid difficult amine separations later.
Standardized Protocols
Protocol A: Removal of Tin (Sn) Residues (If SnCl2 reduction was used)
If you used Tin(II) Chloride for reduction, your product likely contains tin salts that cause emulsions.
Dissolve: Take crude amine in EtOAc.
Wash: Wash with 1M NaOH (aqueous). The high pH converts amphoteric Tin into soluble stannates (
).
Filter: If a precipitate remains, filter through Celite.
Extract: Separate organic layer, dry over
, and concentrate.
Protocol B: Recrystallization (Polishing)
Best for removing trace colored oxidation products.
Solvent: Boiling Ethanol (EtOH) or Methanol (MeOH).
Procedure: Dissolve saturated amount at boiling point. Add activated carbon (5 wt%), stir for 5 mins, and hot filter.
Crystallization: Allow to cool slowly to RT, then to 4°C.
Anti-solvent: If no crystals form, add water dropwise until turbid, then cool.
References
Arctom Scientific. CAS 75844-28-9 | 5-Methyl-1H-indazol-6-amine Product Details. Retrieved from
Sigma-Aldrich. 5-Methyl-1H-indazol-6-amine | CAS 75844-28-9 Data Sheet. Retrieved from
BenchChem. Synthesis and Applications of 3-Methyl-6-nitro-1H-indazole (Precursor Analogues). Retrieved from
National Institutes of Health (NIH). PubChem Compound Summary: 1H-Indazol-6-amine (Analogous Structure). Retrieved from
Google Patents. Method for separating and purifying substituted indazole isomers (CN101948433A). Retrieved from
Technical Support Center: A Guide to Improving Yield in the Synthesis of 5-methyl-1H-indazol-6-amine
For Researchers, Scientists, and Drug Development Professionals I. Overview of the Primary Synthetic Pathway The synthesis of 5-methyl-1H-indazol-6-amine is a critical process in the development of various pharmaceutical...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
I. Overview of the Primary Synthetic Pathway
The synthesis of 5-methyl-1H-indazol-6-amine is a critical process in the development of various pharmaceutical agents. The most common synthetic route is a two-step sequence:
Nitration: Electrophilic aromatic substitution on 5-methyl-1H-indazole using a nitrating agent, typically a mixture of nitric and sulfuric acids, to produce 5-methyl-6-nitro-1H-indazole.
Reduction: The nitro group of 5-methyl-6-nitro-1H-indazole is reduced to an amine, yielding the final product, 5-methyl-1H-indazol-6-amine. Common reducing agents include catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-based reductants like tin(II) chloride (SnCl₂).
Caption: A flowchart for troubleshooting the nitration of 5-methyl-1H-indazole.
Causality and In-Depth Explanation:
Temperature Control: The nitration of aromatic compounds is a highly exothermic process. [1]If the temperature is not carefully controlled, the reaction rate can increase uncontrollably, leading to the formation of multiple nitrated products and other side reactions. For the nitration of substituted indazoles, maintaining a low temperature is crucial for regioselectivity. [2][3][4]One study on the synthesis of a similar nitro-indazole derivative specifies adding the nitrating agent below 10°C.
[5]* Rate of Reagent Addition: The slow, dropwise addition of the nitrating mixture ensures that the heat generated can be effectively dissipated, preventing localized "hot spots" within the reaction mixture. This controlled addition is key to minimizing the formation of unwanted byproducts.
[5]* Substrate Activation: The indazole ring is an activated aromatic system, making it susceptible to multiple nitrations if the reaction conditions are too harsh.
[6]
Recommended Protocol Adjustments:
Parameter
Standard Procedure
Optimized Procedure
Temperature
Room Temperature
0-10°C
Reagent Addition
Quick Addition
Slow, dropwise addition over 30-60 minutes
Stirring
Moderate
Vigorous
Issue 2: Incomplete Reduction of the Nitro Group
Question: I'm struggling to get the reduction of 5-methyl-6-nitro-1H-indazole to go to completion. My workup yields a mixture of starting material and the desired amine. How can I improve this?
Answer: Incomplete reduction can be due to several factors, including catalyst deactivation (for catalytic hydrogenation), insufficient reducing agent, or non-optimal reaction conditions.
Troubleshooting Workflow:
Caption: A flowchart for troubleshooting the reduction of 5-methyl-6-nitro-1H-indazole.
Causality and In-Depth Explanation:
Catalytic Hydrogenation (H₂/Pd-C): The palladium catalyst is susceptible to poisoning by impurities in the starting material or solvent. Ensure the 5-methyl-6-nitro-1H-indazole is of high purity before proceeding with the reduction. The efficiency of the hydrogenation can also be influenced by the hydrogen pressure and the choice of solvent.
Metal-Based Reductants (SnCl₂): When using stannous chloride, it is crucial to use a sufficient stoichiometric excess to ensure the complete reduction of the nitro group. The reaction is typically carried out in an acidic medium, and the workup involves basification to precipitate tin salts and liberate the free amine.
Detailed Step-by-Step Protocol for Optimized Reduction with SnCl₂:
In a round-bottom flask, dissolve 5-methyl-6-nitro-1H-indazole in a suitable solvent such as ethanol or ethyl acetate.
Add an excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-5 equivalents.
Add concentrated hydrochloric acid and heat the mixture to reflux.
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Cool the reaction mixture and carefully basify with a concentrated solution of sodium hydroxide or potassium carbonate until the pH is basic.
Filter the resulting mixture to remove the tin salts.
Extract the aqueous layer with an organic solvent like ethyl acetate.
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 5-methyl-1H-indazol-6-amine.
III. Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during this synthesis?
A1: The nitration step involves the use of concentrated nitric and sulfuric acids, which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reduction with catalytic hydrogenation involves flammable hydrogen gas and should be conducted with proper safety measures in place.
Q2: How can I purify the final product, 5-methyl-1H-indazol-6-amine?
A2: The crude product can often be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If further purification is required, column chromatography on silica gel is an effective method.
Q3: What analytical techniques are recommended for characterizing the final product?
A3: To confirm the identity and purity of 5-methyl-1H-indazol-6-amine, the following analytical techniques are recommended:
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
Mass Spectrometry (MS): To determine the molecular weight.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.
IV. References
Counceller, B. C., et al. (2010). A Practical, Metal-Free Synthesis of 1H-Indazoles. Organic Letters, 12(20), 4576-4579. Available at: [Link]
Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Sami Publishing Company.
Li, P., et al. (2011). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Organic Letters, 13(13), 3340-3343.
Baronian, D., et al. (2018). Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles. Molecules, 23(3), 656.
Reddy, T. S., et al. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
Kumar, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1245.
Wray, B. C., & Stambuli, J. P. (2010). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Organic Letters, 12(20), 4576-4579.
Boulhaoua, M., et al. (2016). 1-Ethyl-5-nitro-1H-indazole. IUCrData, 1(4), x160567.
Bio, A. M., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4965-4972.
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881. Available at: [Link]
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.
Hoggett, J. G., et al. (1971). Nitration and Aromatic Reactivity. Cambridge University Press.
Singh, P. P., et al. (2018). Different Strategies To The Synthesis Of Indazole And Its Derivatives: A Review. World Journal of Pharmaceutical Research, 7(14), 436-453.
Alkorta, I., et al. (2022). Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5866-5881.
Smith, K. (2011). Nitration of Substituted Aromatic Rings and Rate Analysis. Journal of Undergraduate Research, 14(1), 1-6.
Chatterjee, T., & Glorius, F. (2023). Boron-Enabled Stereoselective Synthesis of Polysubstituted Housanes. Angewandte Chemie International Edition, 62(1), e202213426.
Technical Support Center: Overcoming Solubility Challenges of 5-methyl-1H-indazol-6-amine in Assays
Welcome to the technical support center for 5-methyl-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for 5-methyl-1H-indazol-6-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of this compound in experimental assays. As Senior Application Scientists, we have curated this guide to provide not only procedural steps but also the scientific rationale behind them to ensure your experiments are both successful and reproducible.
Understanding the Challenge: Why is 5-methyl-1H-indazol-6-amine Prone to Solubility Issues?
5-methyl-1H-indazol-6-amine, like many heterocyclic amine compounds, can exhibit poor aqueous solubility. This is primarily due to its relatively rigid, aromatic indazole core which is hydrophobic, and the presence of an amine group that can participate in hydrogen bonding but also makes its solubility highly dependent on the pH of the medium. At physiological pH, the amine group may be partially protonated, but the overall molecule can still be insufficiently polar to dissolve readily in aqueous buffers. This can lead to compound precipitation, inaccurate concentration measurements, and unreliable assay results.
Frequently Asked Questions (FAQs)
Q1: I'm seeing precipitation of 5-methyl-1H-indazol-6-amine in my aqueous assay buffer. What is the likely cause?
A1: Precipitation is a common issue with this compound and is often due to its low intrinsic solubility in neutral aqueous solutions. The indazole ring system contributes to a crystalline structure that is energetically stable and resistant to dissolution. Furthermore, if you are diluting a stock solution of the compound (likely in an organic solvent like DMSO) into an aqueous buffer, the sudden change in solvent polarity can cause the compound to crash out of solution.
Q2: What is the first and simplest step I should take to try and improve the solubility of 5-methyl-1H-indazol-6-amine?
A2: The most straightforward initial approach is to adjust the pH of your assay buffer. Since 5-methyl-1H-indazol-6-amine has a basic amine group, decreasing the pH will lead to its protonation. The resulting salt form is generally much more soluble in aqueous solutions than the free base.[1][2] A good starting point is to test a range of acidic pH values (e.g., pH 4.0-6.5) to find the optimal balance between solubility and the pH tolerance of your assay system.
Q3: Can I use organic co-solvents to improve solubility? If so, which ones are recommended?
A3: Yes, using a co-solvent is a widely employed technique.[3] Co-solvents work by reducing the polarity of the aqueous medium, which can better accommodate the hydrophobic indazole core of the molecule.[3] For cell-based assays, it is crucial to select co-solvents that are tolerated by the cells at the final concentration.
Commonly used co-solvents include:
Dimethyl sulfoxide (DMSO): Typically used for preparing high-concentration stock solutions. However, the final concentration in the assay should be kept low (usually <1% and often <0.1%) to avoid solvent-induced artifacts or toxicity.
Ethanol: Can be effective, but like DMSO, its final concentration must be carefully controlled.
Polyethylene glycol (PEG), especially PEG 400: A less volatile and often less toxic option compared to DMSO and ethanol for in vitro assays.[4]
Propylene glycol: Another biocompatible co-solvent that can be used in formulations.[4][5]
It is always recommended to perform a vehicle control experiment to ensure the co-solvent at the chosen concentration does not interfere with your assay.
Q4: I've heard about salt formation. How can I apply this to 5-methyl-1H-indazol-6-amine?
A4: Salt formation is an excellent and widely used strategy to enhance the solubility of ionizable compounds.[2][6] For a basic compound like 5-methyl-1H-indazol-6-amine, you can form a salt by reacting it with an acid. The most common salt form for basic drugs is the hydrochloride (HCl) salt.[2] This can be achieved by dissolving the compound in a suitable organic solvent and adding a stoichiometric amount of hydrochloric acid, followed by isolation of the resulting salt. The salt form will have a higher aqueous solubility and faster dissolution rate compared to the free base.[7]
Troubleshooting Guides
Guide 1: Systematic Approach to Solvent and pH Optimization
This guide provides a systematic workflow for determining the optimal solvent and pH conditions for your experiment.
Objective: To achieve a stable solution of 5-methyl-1H-indazol-6-amine at the desired assay concentration.
Workflow Diagram:
Caption: Workflow for optimizing solubility of 5-methyl-1H-indazol-6-amine.
Experimental Protocol:
Prepare a High-Concentration Stock Solution: Dissolve 5-methyl-1H-indazol-6-amine in 100% DMSO to make a 10 mM stock solution. Ensure it is fully dissolved; gentle warming or sonication may be required.
Initial Solubility Test: Dilute the DMSO stock solution into your primary aqueous assay buffer (e.g., PBS at pH 7.4) to your final desired concentration. Visually inspect for any precipitation or cloudiness immediately and after a short incubation period (e.g., 30 minutes) at the assay temperature.
pH Adjustment: If precipitation occurs, prepare a series of your assay buffer with adjusted, more acidic pH values (e.g., 4.0, 5.0, 6.0, 6.5). Repeat the dilution test in these buffers. Remember to check if the altered pH is compatible with your experimental system (e.g., cells, enzymes).
Co-solvent Addition: If pH adjustment is not sufficient or not compatible with your assay, try adding a co-solvent to your aqueous buffer. Prepare buffers containing a low percentage of a biocompatible co-solvent (e.g., 1-5% PEG 400). Retest the solubility of your compound.
Combination Approach: For particularly challenging cases, a combination of pH adjustment and a co-solvent system can be effective.
Vehicle Control: Once you identify a condition where the compound is soluble, it is imperative to run a parallel experiment with the vehicle (the final buffer composition including any pH adjustments and co-solvents but without the compound) to ensure it does not affect your assay outcome.
Guide 2: Protocol for Preparing a Hydrochloride Salt of 5-methyl-1H-indazol-6-amine for Enhanced Aqueous Solubility
Objective: To convert the free base of 5-methyl-1H-indazol-6-amine into its more soluble hydrochloride salt.
Workflow Diagram:
Caption: Protocol for hydrochloride salt formation.
Experimental Protocol:
Disclaimer: This procedure should be performed by a qualified chemist in a laboratory setting with appropriate safety precautions.
Dissolution: Accurately weigh the 5-methyl-1H-indazol-6-amine free base and dissolve it in a minimal amount of a suitable anhydrous organic solvent (e.g., methanol, ethanol, or dioxane).
Acidification: Cool the solution in an ice bath. While stirring, add a solution of hydrochloric acid (typically 1.0 to 1.1 molar equivalents) in a compatible solvent (e.g., HCl in dioxane or ethereal HCl) dropwise.
Precipitation: The hydrochloride salt will likely precipitate out of the solution. Continue stirring in the ice bath for 1-2 hours to ensure complete precipitation.
Isolation: Collect the solid precipitate by vacuum filtration.
Washing: Wash the collected solid with a cold, non-polar solvent, such as diethyl ether, to remove any unreacted starting material and residual solvent.
Drying: Dry the salt product under vacuum to remove all traces of solvent.
Characterization: It is good practice to confirm the identity and purity of the resulting salt, for example, by melting point analysis or NMR spectroscopy.
Storage: Store the resulting hydrochloride salt in a desiccator to prevent moisture absorption.
This hydrochloride salt should exhibit significantly improved solubility and dissolution properties in aqueous buffers.
Data Summary
The following table provides a qualitative summary of solubility enhancement strategies for 5-methyl-1H-indazol-6-amine based on the chemical properties of similar amine-containing heterocyclic compounds.
Strategy
Recommended Solvents/Reagents
Expected Outcome
Considerations
pH Adjustment
Acidic buffers (e.g., citrate, acetate)
High
Assay compatibility with low pH is essential.
Co-solvents
DMSO, Ethanol, PEG 400, Propylene Glycol
Moderate to High
Potential for solvent-induced artifacts and cytotoxicity. The final concentration should be minimized.
Salt Formation
Hydrochloric acid, Mesylic acid
Very High
Requires chemical synthesis and characterization. The resulting salt may be hygroscopic.
Particle Size Reduction
N/A (Physical Method)
Moderate
Can improve the dissolution rate. Requires specialized equipment like sonicators or mills.[8][9]
Concluding Remarks
Overcoming the solubility issues of 5-methyl-1H-indazol-6-amine is a critical step for obtaining reliable and reproducible data in a variety of assays. A systematic approach, starting with simple pH and co-solvent adjustments, is often successful. For more persistent solubility challenges, the formation of a more soluble salt form is a robust solution. Always remember to include appropriate vehicle controls in your experiments to ensure that your chosen solubilization strategy does not interfere with your results.
References
Chem-Impex. (n.d.). 5-Methyl-1H-indazole. Retrieved from [Link]
Ascendia Pharmaceuticals. (2021, July 26). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]
Al-kassas, R., et al. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. Retrieved from [Link]
Aston University. (n.d.). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Retrieved from [Link]
Chem-Impex. (n.d.). 1-Methyl-1H-indazol-6-yl-amine. Retrieved from [Link]
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
Semantic Scholar. (2022, April 11). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous. Retrieved from [Link]
PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]
ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
Google Patents. (n.d.). US6998489B2 - Methods of making indazoles.
PubChem. (n.d.). 1H-Indazol-6-amine. Retrieved from [Link]
PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]
ResearchGate. (n.d.). Effect of various solvents on the synthesis of 1H- indazole. Retrieved from [Link]
ResearchGate. (2014, July 31). How to enhance drug solubility for in vitro assays?. Retrieved from [Link]
PubMed Central. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
MDPI. (n.d.). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Retrieved from [Link]
PubChem. (n.d.). 5-Methyl-1H-indazole. Retrieved from [Link]
MDPI. (n.d.). Special Issue : Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs. Retrieved from [Link]
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]
Google Patents. (n.d.). WO2009106980A2 - Indazole derivatives.
PubMed. (2009, February 15). Aqueous solvent system for the solubilization of azole compounds. Retrieved from [Link]
International Journal of Pharmaceutical Sciences. (n.d.). An Overview On Various Techniques To Enhance Solubility Of Poorly Soluble Drugs. Retrieved from [Link]
PubChem. (n.d.). 1H-Indazol-5-amine. Retrieved from [Link]
optimizing column chromatography for 5-methyl-1H-indazol-6-amine purification
Case ID: PUR-IND-006 Subject: Optimization of Column Chromatography for Amino-Indazole Derivatives Status: Active Guide Applicable Compounds: 5-methyl-1H-indazol-6-amine (CAS: 75844-28-9) and related amino-indazoles. Exe...
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: PUR-IND-006
Subject: Optimization of Column Chromatography for Amino-Indazole Derivatives
Status: Active Guide
Applicable Compounds: 5-methyl-1H-indazol-6-amine (CAS: 75844-28-9) and related amino-indazoles.
Executive Summary
Purifying 5-methyl-1H-indazol-6-amine presents a dual physicochemical challenge. Unlike simple amines, this molecule is amphoteric :
The Indazole Core (1H): Contains an acidic proton at the N1 position (pKa ~14) and a basic nitrogen at N2.
The Exocyclic Amine (C6): Acts as a weak base and a hydrogen bond donor.
These features cause severe interaction with the acidic silanol groups (
) on standard silica gel, leading to peak tailing , irreversible adsorption , and co-elution with impurities (often the 4-methyl regioisomer or nitro-precursors).
This guide provides a self-validating troubleshooting workflow to resolve these issues, moving from standard silica modifications to advanced stationary phases.
User Issue: "My product streaks across the column, or elutes as a broad, tailing peak that overlaps with impurities."
Root Cause: The Silanol Trap
Standard silica gel is slightly acidic (pH ~5). The basic amine functionality of your target molecule undergoes ion-exchange interactions with ionized silanols (
), causing the molecule to "drag" rather than partition cleanly.
Protocol A: Mobile Phase Modification (Standard Silica)
If you must use standard silica, you must suppress silanol activity.
Critical Technical Note: Do not premix the modifier into the DCM. Only add it to the Methanol (Solvent B). This ensures the modifier concentration increases as the polarity increases, effectively competing for silanol sites exactly when the compound begins to elute.
Recommended Gradient:
Time (CV)
% Solvent B (MeOH + 1% TEA)
Logic
0–2
0%
Column equilibration
2–5
0% → 2%
Elute non-polar impurities
5–15
2% → 10%
Target elution window
| 15–20 | 10% → 20% | Flush highly polar debris |
Protocol B: The "Amine-Silica" Switch (High Efficacy)
For amino-indazoles, standard silica is often insufficient. Switching to Amine-Functionalized Silica (
or similar) is the most robust solution.
Mechanism: The stationary phase is bonded with propyl-amine groups. This creates a basic surface that repels the basic analyte (preventing tailing) while retaining it via hydrophobic interactions.
Benefit: You can eliminate toxic modifiers (TEA) and often use simpler solvents like Hexane/Ethyl Acetate , which are easier to evaporate than DCM/MeOH.
Decision Logic: Selecting the Right Method
Figure 1: Decision matrix for overcoming amine tailing. Note that switching stationary phases is often more effective than solvent modification for indazoles.
Module 2: Solubility & Sample Loading
User Issue: "My sample precipitates at the top of the column (the 'white crust' effect), causing high backpressure and poor separation."
Root Cause: Solubility Mismatch
5-methyl-1H-indazol-6-amine is likely sparingly soluble in non-polar solvents (Hexane/DCM) but soluble in polar solvents (MeOH/DMSO). Injecting a MeOH solution into a DCM-equilibrated column causes immediate precipitation ("crashing out") upon contact with the non-polar mobile phase.
Protocol: Dry Loading (The "Solid Load" Technique)
Liquid loading is not recommended for this compound unless using high-solubility solvents on a Reverse Phase system.
Step-by-Step Dry Loading Workflow:
Dissolution: Dissolve the crude mixture in the minimum amount of MeOH or Acetone.
Adsorption: Add dry silica gel or Celite 545 (ratio: 1g crude to 3g sorbent).
Evaporation: Rotary evaporate until a free-flowing powder is obtained. Note: Ensure no solvent smell remains.
Loading: Pour the powder into a solid load cartridge (or pre-column) and attach it upstream of the main flash column.
Figure 2: Dry loading prevents column blockage and ensures a tight initial band, critical for separating closely eluting isomers.
Module 3: Advanced Separation (Regioisomers)
User Issue: "I cannot separate the 5-methyl product from the 4-methyl regioisomer or the nitro-precursor."
Scientific Insight: Isomer Selectivity
Regioisomers (e.g., 4-methyl vs 5-methyl) have identical mass but slightly different dipole moments and pKa values. Standard silica relies only on polarity.
Strategy: Solvent Selectivity Swap
If DCM/MeOH fails, change the selectivity mechanism by changing the solvent system.
Option A: Toluene/Acetone/TEA
Toluene involves
- interactions with the indazole ring, which can differentiate steric availability of the methyl group positions.
dealing with oily precipitate during recrystallization of 5-methyl-1H-indazol-6-amine
Welcome to the technical support center for the purification of 5-methyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the purification of 5-methyl-1H-indazol-6-amine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the recrystallization of this and structurally similar compounds. The formation of an oily precipitate, a phenomenon commonly known as "oiling out," is a frequent obstacle in obtaining pure crystalline material. This document provides in-depth troubleshooting guides and frequently asked questions to address this issue effectively.
Frequently Asked Questions (FAQs)
Q1: What is "oiling out" during recrystallization?
"Oiling out" is the separation of a dissolved compound from a solution as a liquid phase rather than a solid crystalline phase upon cooling.[1][2] This occurs when the solute is no longer soluble in the solvent, but the temperature is still above the melting point of the solute in its impure state. The resulting oily droplets are a supersaturated solution of the compound and can entrap impurities, hindering effective purification.[1][3]
Q2: Why is 5-methyl-1H-indazol-6-amine prone to oiling out?
While specific data on the recrystallization of 5-methyl-1H-indazol-6-amine is not extensively published, its chemical structure provides clues to its behavior. Indazole derivatives possess a combination of polar (amine and indazole nitrogen) and non-polar (methyl group and benzene ring) functionalities. This amphiphilic nature can lead to complex solubility behavior. Oiling out for this compound can be attributed to several factors:
High Solute Concentration: A highly concentrated solution can become supersaturated too quickly upon cooling, favoring the formation of an oil over crystals.
Rapid Cooling: Fast cooling rates can cause the solution to pass through the supersaturation point at a temperature that is still above the compound's melting point.
Presence of Impurities: Impurities can significantly depress the melting point of the crude solid, increasing the likelihood that the solution temperature will be above the melting point when saturation is reached.[1]
Inappropriate Solvent Choice: If the solvent's boiling point is much higher than the melting point of the compound, it can be difficult to avoid oiling out.
Q3: What are the negative consequences of an oily precipitate?
The formation of an oily precipitate is detrimental to the goal of recrystallization for several reasons:
Poor Purification: The oily droplets are themselves a good solvent for impurities, meaning that the impurities are not effectively removed from the desired compound.[3]
Amorphous Solid Formation: Upon further cooling, the oil may solidify into an amorphous glass rather than a crystalline solid, which can have different physical properties and may be less stable.
Difficult Handling: The sticky, viscous nature of the oil can make it difficult to isolate and handle the product.
Troubleshooting Guides
Issue 1: My compound has oiled out upon cooling. What are the immediate steps I should take?
If you observe the formation of an oil, do not cool the solution further. The primary goal is to return to a single-phase solution and attempt a more controlled crystallization.
Protocol 1: Immediate Remediation of Oiling Out
Re-dissolution: Place the flask back on the heat source and heat the solution until the oil completely redissolves.
Solvent Addition: Add a small amount (5-10% of the total volume) of additional fresh, hot solvent to the solution.[1] This will decrease the saturation temperature.
Slow Cooling: Attempt to cool the solution much more slowly to allow time for crystal nucleation and growth. You can achieve this by leaving the flask in an insulated container (e.g., a beaker wrapped in glass wool) or on a warm hotplate that is turned off.
Agitation: Gentle stirring or swirling during the cooling process can sometimes promote crystallization over oiling out.
Issue 2: How can I select a better solvent system to prevent oiling out from the start?
The choice of solvent is the most critical factor in a successful recrystallization.[4][5] An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[4][5]
Single Solvent System:
For a compound like 5-methyl-1H-indazol-6-amine, solvents with moderate polarity should be tested. A good starting point would be alcohols (e.g., ethanol, isopropanol), esters (e.g., ethyl acetate), or ketones (e.g., acetone).
Table 1: Properties of Common Recrystallization Solvents
Solvent
Boiling Point (°C)
Polarity (Dielectric Constant)
Notes
Water
100
80.1
High polarity, may be suitable for salts of the amine.
Ethanol
78
24.5
Good general-purpose solvent for moderately polar compounds.
Isopropanol
82
19.9
Similar to ethanol, slightly less polar.
Acetone
56
20.7
Good solvent, but its low boiling point may not provide a large solubility differential.
Ethyl Acetate
77
6.0
Medium polarity, often a good choice for compounds with both polar and non-polar groups.
Toluene
111
2.4
Non-polar, may be useful as a component in a mixed-solvent system.
Heptane/Hexane
98/69
~1.9
Very non-polar, likely to be an anti-solvent.
Mixed-Solvent System (Solvent/Anti-solvent):
This is often a very effective method for preventing oiling out.[6][7] You will use a "good" solvent in which your compound is soluble and a "poor" or "anti-solvent" in which it is insoluble. The two solvents must be miscible.
Protocol 2: Solvent-Antisolvent Recrystallization
Dissolution: Dissolve the crude 5-methyl-1H-indazol-6-amine in the minimum amount of a hot "good" solvent (e.g., ethanol or ethyl acetate).
Addition of Anti-solvent: While the solution is still hot, add the "anti-solvent" (e.g., heptane or water, depending on the "good" solvent) dropwise until you observe persistent cloudiness (turbidity).[6] This indicates that the solution is saturated.
Clarification: Add a few drops of the hot "good" solvent back into the solution until the cloudiness just disappears.
Cooling: Allow the solution to cool slowly. The crystals should form at a higher temperature than the oil would have, preventing oiling out.
Caption: Workflow for solvent-antisolvent recrystallization.
Issue 3: How does the cooling rate affect crystallization, and how can I control it?
The rate of cooling directly influences the level of supersaturation. Rapid cooling leads to high supersaturation, which can favor the formation of an oil or small, impure crystals.[4] Slow cooling allows for the controlled growth of larger, purer crystals.
Table 2: Recommended Cooling Protocols
Protocol
Method
Description
Ideal for
Very Slow Cooling
Insulated Dewar or beaker wrapped in glass wool
The flask is placed in an insulated container to slow heat loss significantly.
Compounds that are highly prone to oiling out.
Slow Cooling
Benchtop cooling
The flask is allowed to cool to room temperature undisturbed on the lab bench.
Standard recrystallizations.
Moderate Cooling
Ice bath
The flask is placed in an ice-water bath after reaching room temperature.
Increasing the yield of soluble compounds.
Caption: The effect of cooling rate on the outcome of recrystallization.
Issue 4: What is "seeding," and how can it help prevent oiling out?
Seeding is the introduction of a small crystal of the pure compound into a supersaturated solution to initiate crystallization.[8][9] The seed crystal provides a template for other molecules to align and build upon, bypassing the kinetic barrier for nucleation and promoting crystal growth over oiling out.[8][10]
Protocol 3: Using Seed Crystals
Prepare Seed Crystals: If you have a small amount of pure 5-methyl-1H-indazol-6-amine, use a tiny speck. If not, you can try to obtain a seed crystal by dissolving a small amount of the crude material in a minimal amount of solvent in a watch glass and allowing it to evaporate quickly.
Cool to Saturation: Cool your recrystallization solution slowly until it becomes slightly cloudy or until you expect it to be saturated.
Introduce the Seed: Add the seed crystal to the solution.
Observe: If the seeding is successful, you should see crystals begin to grow from the seed crystal.
Continue Slow Cooling: Allow the solution to continue cooling slowly to maximize the yield.
Issue 5: Could impurities be the cause of the oiling out?
Yes, significant amounts of impurities can act as a colligative property, depressing the melting point of your compound.[1] If the melting point is lowered to below the temperature at which the solution becomes saturated, the compound will separate as a liquid.
Troubleshooting Impurity-Related Oiling Out:
Pre-purification: If your crude material is highly impure or has colored contaminants, consider a preliminary purification step.
Charcoal Treatment: Activated charcoal can be used to remove colored, polymeric, or other highly polar impurities. Add a small amount of charcoal to the hot solution, swirl for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.
Liquid-Liquid Extraction: An acid-base extraction could be effective for 5-methyl-1H-indazol-6-amine. Dissolve the crude material in an organic solvent, wash with a dilute acid to remove basic impurities, then wash with a dilute base to remove acidic impurities.
Iterative Recrystallization: Sometimes, a first, albeit oily, "recrystallization" can remove a significant portion of the impurities. You can then attempt to recrystallize the resulting solidified oil, which should have a higher melting point and be less prone to oiling out.[11]
References
Elguero, J., et al. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry. Retrieved from [Link]
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
De Yoreo, J. J. (n.d.). Principles of Crystal Nucleation and Growth. Mineralogical Society of America. Retrieved from [Link]
PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
Wikipedia. (n.d.). Seed crystal. Retrieved from [Link]
Science of Synthesis. (n.d.). 1H-Indazoles. Retrieved from [Link]
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Mixed-solvent recrystallisation. Retrieved from [Link]
Quora. (2022). What is the effect of a seed crystal on the process of crystallization?. Retrieved from [Link]
Wiley-VCH. (2010). 1 Synthesis Mechanism: Crystal Growth and Nucleation. Retrieved from [Link]
ResearchGate. (2022). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]
PubChem. (n.d.). 1-methyl-1H-indazol-6-amine. Retrieved from [Link]
ResearchGate. (2024). Oiling‐Out in Industrial Crystallization of Organic Small Molecules: Mechanisms, Characterization, Regulation, and Applications. Retrieved from [Link]
PubMed Central. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]
Reddit. (2013). Recrystallization (help meeeeee). Retrieved from [Link]
ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.5E: Initiating Crystallization. Retrieved from [Link]
Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
YouTube. (2023). Mechanism of Crystallization | Nucleation | Crystal Growth. Retrieved from [Link]
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
ERA. (n.d.). Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange. Retrieved from [Link]
ResearchGate. (n.d.). Anti-solvent recrystallization?. Retrieved from [Link]
Reddit. (2019). Trying a recrystallization of a crude product in lab and keep getting an oil?. Retrieved from [Link]
Academia.edu. (n.d.). The Preparation of Indazoles via Metal-Free Intramolecular Electrophilic Amination of 2-Aminophenyl Ketoximes. Retrieved from [Link]
Chemical Reviews. (2022). In Situ Kinetic Observations on Crystal Nucleation and Growth. Retrieved from [Link]
Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
YouTube. (2025). How Does Seeding Help Crystallization?. Retrieved from [Link]
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
University of York, Department of Chemistry. (n.d.). Solvent Choice. Retrieved from [Link]
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
Technical Disclosure Commons. (2023). Novel crystalline forms of 2-{3-[4-(1H-indazol-5-ylamino)-2-quinazolinyl -phenoxy}. Retrieved from https://www.tdcommons.org/dpubs_series/6282/
ResearchGate. (2025). Seeding in Crystallisation. Retrieved from [Link]
Wikipedia. (n.d.). Crystal growth. Retrieved from [Link]
PubChem. (n.d.). 3-methyl-1H-indazol-6-amine. Retrieved from [Link]
Validating the Efficacy of 5-Methyl-1H-Indazol-6-Amine Derivatives in Cancer Models
Executive Summary The 5-methyl-1H-indazol-6-amine scaffold represents a privileged structure in medicinal chemistry, serving as the critical pharmacophore for several FDA-approved multi-kinase inhibitors (MKIs), most not...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 5-methyl-1H-indazol-6-amine scaffold represents a privileged structure in medicinal chemistry, serving as the critical pharmacophore for several FDA-approved multi-kinase inhibitors (MKIs), most notably Pazopanib . Its structural mimicry of the adenine moiety of ATP allows it to anchor effectively within the hinge region of kinase domains, particularly VEGFR-2, PDGFR, and c-Kit.
This guide provides a technical roadmap for validating novel derivatives of this scaffold. Unlike generic screening protocols, this document focuses on establishing causality between the 5-methyl-indazole substitution pattern and anti-angiogenic efficacy, comparing performance directly against standard-of-care (SOC) agents like Pazopanib and Sorafenib.
Molecular Mechanism & Target Profile
To validate efficacy, one must first confirm the mechanism of action (MoA). The 5-methyl-1H-indazol-6-amine core functions primarily as a Type I ATP-competitive inhibitor.
Hinge Binding: The indazole nitrogen (N1 or N2) forms essential hydrogen bonds with the kinase hinge region (e.g., Cys919 in VEGFR2).
Hydrophobic Packing: The 5-methyl group is not merely decorative; it occupies a hydrophobic pocket adjacent to the gatekeeper residue, enhancing binding affinity and selectivity compared to unmethylated analogues.
Derivatization: The 6-amine position is typically derivatized (e.g., into ureas or pyrimidines) to extend into the DFG-out allosteric pocket or solvent-exposed regions, determining the specific kinase selectivity profile.
Signaling Pathway Blockade
The primary efficacy readout for this scaffold is the inhibition of the VEGF signaling cascade, which drives tumor angiogenesis.
Figure 1: The VEGF signaling cascade. The indazole scaffold competitively inhibits VEGFR-2 phosphorylation, halting downstream PI3K/AKT and MAPK signaling essential for angiogenesis.
Comparative Efficacy: Benchmarking Performance
When publishing validation data, raw numbers are insufficient without benchmarks. You must compare your derivative against Pazopanib (structurally relevant parent) and Sunitinib/Sorafenib (functional competitors).
In Vitro Potency Data (Representative)
The following table aggregates performance metrics expected for high-potency derivatives based on recent literature [1][3].
Metric
Novel Indazole Derivative (Target)
Pazopanib (Benchmark)
Sorafenib (Control)
Interpretation
VEGFR-2 IC50 (Cell-free)
< 5 nM
~10–30 nM
~90 nM
Superior hinge-binding affinity required.
HUVEC Proliferation (IC50)
1–10 nM
~40 nM
~200 nM
Indicates effective anti-angiogenic potential.
Selectivity (Kinase Panel)
High (VEGFR/PDGFR)
Moderate (Multi-kinase)
Moderate
"Clean" profile reduces off-target toxicity.
Solubility (LogS)
> -4.0
-4.5 (Poor)
-5.2 (Poor)
Critical for oral bioavailability.
Key Insight: Novel derivatives (e.g., urea-linked indazoles) have recently demonstrated IC50 values as low as 1.24 nM against VEGFR-2 [1], significantly outperforming first-generation analogues.
Protocol: In Vitro Validation System
To ensure trustworthiness, the experimental system must be self-validating. This means every assay includes a negative control (DMSO) and a positive control (Pazopanib).
A. Kinase Inhibition Assay (TR-FRET or ELISA)
Objective: Quantify the IC50 against recombinant VEGFR-2.
Preparation: Prepare 3x serial dilutions of the indazole derivative in DMSO (start at 10 µM).
Reaction: Mix kinase (VEGFR-2), substrate (Poly Glu:Tyr), and ATP (at K_m concentration) in reaction buffer.
Incubation: Add compound. Incubate for 60 min at RT.
Readout: Measure Time-Resolved Fluorescence Energy Transfer (TR-FRET).
Validation: The Z-factor of the assay must be > 0.5. Pazopanib IC50 must fall within 2-fold of historical data.
B. Cellular Proliferation (HUVEC Model)
Objective: Confirm anti-angiogenic phenotype in a relevant cell line.
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells). Note: Do not use HeLa or HEK293 as primary screens for angiogenesis inhibitors; they lack the specific VEGFR overexpression context.
Method:
Seed HUVEC cells (3,000 cells/well) in VEGF-supplemented media.
Treat with derivative (0.1 nM – 10 µM) for 72 hours.
Add CellTiter-Glo (ATP quantification) or MTT reagent.
Crucial Step: Normalize results against a "No VEGF" control to distinguish between general cytotoxicity and specific anti-angiogenic effects.
In Vivo Efficacy: Xenograft Workflow
Pharmacokinetics (PK) often fails for indazole derivatives due to poor solubility. Efficacy must be proven in a living system.
Experimental Design (HT-29 or A549 Xenograft)
Model: Nude mice (BALB/c nu/nu) injected subcutaneously with HT-29 (Colon cancer) or A549 (Lung cancer) cells.
Figure 2: Step-wise validation workflow. Progression requires meeting specific "Go/No-Go" criteria at each stage (e.g., IC50 thresholds).
Data Analysis Requirement
Do not rely solely on Tumor Volume (
). You must validate the mechanism in vivo by staining tumor sections for CD31 (a marker for blood vessel density).
Success Criteria: Significant reduction in Microvessel Density (MVD) in the treated group compared to Vehicle, confirming the anti-angiogenic MoA [2].
References
Design, synthesis and biological evaluation of indazole derivatives as VEGFR-2 kinase inhibitors with anti-angiogenic properties.
Source: PubMed/NIH
[Link]
Evaluation of indazole-based compounds as a new class of potent KDR/VEGFR-2 inhibitors.
Source: Bioorganic & Medicinal Chemistry Letters
[Link]
Discovery of 5-[[4-[(2,3-Dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (Pazopanib).
Source: Journal of Medicinal Chemistry (via ResearchGate)
[Link]
New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation.
Source: NIH/PubMed Central
[Link]
Comparative
The Ascendancy of the Indazole Scaffold: A Comparative Analysis of 5-methyl-1H-indazol-6-amine and its Analogs in Oncology Research
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other anti-cancer agents.[1][2] Its unique bicyclic arom...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern oncology drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors and other anti-cancer agents.[1][2] Its unique bicyclic aromatic system provides a versatile framework for designing molecules that can potently and selectively interact with key biological targets implicated in cancer progression. This guide offers an in-depth comparison of 5-methyl-1H-indazol-6-amine with other notable indazole analogs, providing a critical analysis of their relative performance in inhibiting cancer cell growth, supported by experimental data and mechanistic insights.
The Indazole Core: A Cornerstone of Modern Cancer Therapeutics
The indazole motif is a key pharmacophore in a range of FDA-approved cancer therapies, including Axitinib, Pazopanib, and Entrectinib.[1][2] These drugs primarily function as kinase inhibitors, targeting critical signaling pathways that drive tumor growth, angiogenesis, and metastasis.[1][2] The versatility of the indazole ring allows for substitutions at various positions, enabling the fine-tuning of a compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The 1H-indazole tautomer is generally more stable and predominates in physiological conditions.[3]
The core structure of indazole provides a rigid scaffold that can be functionalized to interact with the ATP-binding pocket of kinases. The nitrogen atoms of the pyrazole ring can act as hydrogen bond donors and acceptors, crucial for anchoring the inhibitor to the hinge region of the kinase domain. This fundamental interaction is a recurring theme in the mechanism of action for many indazole-based inhibitors.
Featured Compound: 5-methyl-1H-indazol-6-amine
5-methyl-1H-indazol-6-amine is a key building block in the synthesis of more complex and potent anti-cancer agents.[4] While comprehensive, direct comparative studies on its standalone efficacy are not as prevalent in the literature as for its more complex derivatives, its structural features provide a valuable baseline for understanding the structure-activity relationships (SAR) within this class of compounds. The methyl group at the 5-position and the amine group at the 6-position are critical for establishing specific interactions within the target binding site and for serving as synthetic handles for further molecular elaboration.
Comparative Analysis with Other Indazole Analogs
The anti-cancer efficacy of indazole derivatives is highly dependent on the nature and position of substituents on the indazole core. The following sections compare 5-methyl-1H-indazol-6-amine with other analogs, highlighting key SAR insights.
Substitution at the 3-Position: A Gateway to Potency
The 3-position of the indazole ring is a frequent site for modification to enhance anti-proliferative activity. For instance, the introduction of a (E)-3,5-dimethoxystyryl group at this position has been shown to yield compounds with significant inhibitory effects against various cancer cell lines.[1]
Table 1: Antiproliferative Activities of (E)-3,5-dimethoxystyryl Indazole Derivatives [5]
Compound
R1 Substituent
A549 IC50 (μM)
4T1 IC50 (μM)
HepG2 IC50 (μM)
MCF-7 IC50 (μM)
HCT116 IC50 (μM)
2a
4-(4-methylpiperazin-1-yl)phenyl
>10
>10
>10
1.15
4.89
2f
Pyridyl analogue
-
0.23
0.80
0.34
-
As illustrated in Table 1, the nature of the substituent at the R1 position, which is attached to the indazole core, significantly influences the anti-cancer activity. The pyridyl analogue 2f demonstrated markedly improved potency against 4T1, HepG2, and MCF-7 cell lines compared to the bulkier 4-(4-methylpiperazin-1-yl)phenyl substituted compound 2a .[1] This suggests that both electronic and steric factors at this position play a crucial role in determining the biological activity.
The Significance of the 1H-indazole-3-amine Moiety
The 1H-indazole-3-amine structure is a particularly effective fragment for binding to the hinge region of kinases.[6] This moiety is a key feature in drugs like Linifanib.[6] Further modifications to the 3-amino group can lead to compounds with broad-spectrum anti-cancer activity.
For example, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their cytotoxic potential against a panel of cancer cell lines.[7][8] Compound 6o from this series, which incorporates a piperazine moiety, exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM and showed good selectivity over normal cells.[7][8]
Table 2: Cytotoxic Activity of 1H-indazole-3-amine Derivatives [6][7]
Compound
Cancer Cell Line
IC50 (µM)
6o
K562 (Chronic Myeloid Leukemia)
5.15
6o
A549 (Lung Cancer)
>10
6o
PC-3 (Prostate Cancer)
>10
6o
HepG2 (Hepatoma)
>10
5k
HepG2 (Hepatoma)
3.32
Interestingly, the replacement of a mercaptoacetamide group in a related compound (5k ) with a piperazine moiety in 6o altered the activity profile, highlighting the profound impact of this modification.[6] While 5k was more potent against HepG2 cells, it also exhibited higher toxicity to normal cells.[6]
Mechanistic Insights: Targeting Key Cancer Pathways
Indazole derivatives exert their anti-cancer effects through various mechanisms, with kinase inhibition being the most prominent.[1] However, other mechanisms, such as the inhibition of tubulin polymerization and induction of apoptosis, have also been reported.[9][10]
Kinase Inhibition
Many indazole analogs are designed to target specific kinases that are overactive in cancer cells. These include receptor tyrosine kinases like VEGFR and FGFR, as well as intracellular kinases such as IRAK4 and PLK4.[1][11] The indazole scaffold acts as a hinge-binder, occupying the ATP-binding pocket and preventing the phosphorylation of downstream substrates, thereby disrupting oncogenic signaling cascades.
Caption: Indazole analogs inhibit kinase activity by blocking ATP binding.
Induction of Apoptosis
Several indazole derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, compound 2f was found to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2 in 4T1 breast cancer cells.[10][12] This shift in the Bax/Bcl-2 ratio leads to the activation of caspases and the execution of the apoptotic program.
Caption: Indazole analogs can induce apoptosis by modulating Bcl-2 family proteins.
Experimental Protocols
To ensure the reproducibility and validity of the findings presented, detailed experimental methodologies are crucial. The following are standard protocols used to evaluate the anti-cancer activity of indazole derivatives.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a widely used method to assess the cytotoxic effects of a compound on cancer cells.
Protocol:
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the indazole analogs (and a vehicle control) for 48-72 hours.
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
This flow cytometry-based assay is used to quantify the percentage of apoptotic cells.
Protocol:
Cell Treatment: Treat cancer cells with the indazole analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI). Incubate in the dark for 15 minutes.
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
Annexin V-positive/PI-negative cells are in early apoptosis.
Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Conclusion and Future Directions
The indazole scaffold continues to be a highly fruitful area of research in oncology. While 5-methyl-1H-indazol-6-amine serves as a valuable starting point, the extensive body of research on its analogs demonstrates that strategic modifications to the indazole core are essential for achieving high potency and desirable pharmacological properties. Future research should focus on the development of novel indazole derivatives with improved selectivity for specific cancer targets, thereby minimizing off-target effects and enhancing therapeutic outcomes. The exploration of combination therapies, where indazole-based inhibitors are used in conjunction with other anti-cancer agents, also holds significant promise for overcoming drug resistance and improving patient survival.
References
BenchChem. (n.d.). Application Notes and Protocols for 5-amino-1H-indazol-6-ol in Cancer Cell Line Studies.
Wei, W., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15888-15899.
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686.
Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed.
BenchChem. (n.d.). A Comparative Guide to the Quantitative Structure-Activity Relationship of Indazole Derivatives in Oncology.
Govek, S. P., et al. (2016). Indazole-based series of selective estrogen receptor degraders (SERDs). ACS Medicinal Chemistry Letters, 7(12), 1146-1151.
Liu, Z., et al. (2020). The discovery of novel indazole derivatives as tubulin colchicine site binding agents that displayed potent antitumor activity both in vitro and in vivo. European Journal of Medicinal Chemistry, 188, 111968.
Kumar, A., & Sharma, S. (2021). Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Science and Technology, 9(1), 20-34.
Kaur, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry, 12(10), 1645-1669.
Publish Comparison Guide: Structure-Activity Relationship of 5-Methyl-1H-indazol-6-amine Analogs
Executive Summary 5-Methyl-1H-indazol-6-amine (CAS: 75844-28-9) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized to target the ATP-binding hinge region of protein kinases.[1] Whil...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-Methyl-1H-indazol-6-amine (CAS: 75844-28-9) represents a specialized "privileged scaffold" in medicinal chemistry, primarily utilized to target the ATP-binding hinge region of protein kinases.[1] While structurally related to the core moiety of the FDA-approved drug Pazopanib (which utilizes a 3-methylindazole core), the 5-methyl analog offers distinct pharmacological advantages.[1]
This guide analyzes the structure-activity relationship (SAR) of 5-methyl-1H-indazol-6-amine analogs, positioning them as superior bioisosteres for dimethylphenol moieties in kinase inhibitors.[1] By blocking metabolic soft spots and optimizing hydrophobic interactions, this scaffold addresses key liabilities found in earlier generation inhibitors.
Key Performance Indicators (KPIs)
Feature
5-Methyl-1H-indazol-6-amine
Standard Indazole (Unsubstituted)
3-Methyl Indazole (Pazopanib-like)
Metabolic Stability
High (Blocks C5 oxidation)
Moderate
High
Hinge Binding
Dual H-bond Donor/Acceptor
Dual H-bond Donor/Acceptor
Dual H-bond Donor/Acceptor
Lipophilicity (cLogP)
~1.8 (Optimized)
~1.2 (Lower permeability)
~1.5
Primary Utility
Phenol Bioisostere (Lck, TAK1)
General Kinase Scaffold
VEGFR/PDGFR Inhibition
Part 1: Target Profile & Mechanism of Action
The "Phenol Isostere" Hypothesis
A critical limitation in kinase inhibitor design is the rapid metabolism of phenolic groups (often required for H-bonding) via glucuronidation. 5-Methyl-1H-indazol-6-amine serves as a metabolically stable bioisostere for 2-methyl-5-hydroxyanilines.[1]
Mechanism: The indazole N1-H and N2 act as hydrogen bond donor/acceptors similar to the phenol -OH, while the 5-methyl group mimics the steric bulk of the phenol ring substituents without the metabolic liability.[1]
Primary Targets:
Lck (Lymphocyte-specific protein tyrosine kinase): Used to replace metabolically labile phenol moieties while retaining nanomolar potency.[1]
TAK1 (TGF-β activated kinase 1): 6-substituted indazoles show efficacy in multiple myeloma models by inhibiting TAK1 phosphorylation.[1]
PLK4 (Polo-like kinase 4): 5-methyl substitution enhances hydrophobic packing in the ATP binding pocket.[1]
Signaling Pathway Inhibition
The following diagram illustrates the downstream effects of inhibiting kinases (like VEGFR or TAK1) using 5-methyl-indazol-6-amine analogs.[1]
Figure 1: Mechanism of Action.[1] The analog competes with ATP for the kinase hinge region, effectively silencing downstream proliferation signals.
Part 2: Structure-Activity Relationship (SAR) Deep Dive[1]
The efficacy of 5-methyl-1H-indazol-6-amine analogs relies on precise modifications at four key positions.
The 5-Methyl Group (The "Metabolic Shield")[1]
Function: Unlike the 3-methyl group in Pazopanib which fills a specific hydrophobic pocket, the 5-methyl group primarily acts to block metabolic oxidation at the C5 position.[1]
Steric Effect: It induces a slight twist in the molecule, which can improve selectivity by clashing with the "gatekeeper" residues in non-target kinases.
Data Insight: In PLK4 inhibitors, removing the methyl group (H-substitution) resulted in a 5-fold loss of potency, while increasing bulk to an ethyl group reduced activity, suggesting the methyl group is the optimal steric fit.
The 6-Amine Linker (The "Vector")[1]
Function: This is the attachment point for the "tail" moiety (e.g., pyrimidines, ureas) that extends into the solvent-exposed region or the specificity pocket of the kinase.
Criticality: The nitrogen atom here often forms a water-mediated hydrogen bond network.[1] Direct alkylation of this amine (without an aromatic spacer) typically abolishes activity.
The Indazole Core (N1 & N2)
Binding Mode: The indazole ring exists in tautomeric equilibrium (1H vs 2H).
2H-form: Often the bioactive conformation bound to the kinase hinge (as seen in Pazopanib-VEGFR co-crystals).[1]
Modification: Methylation at N1 or N2 locks the tautomer. N2-methylated analogs often show higher potency against VEGFR, whereas N1-unsubstituted forms are preferred for Lck to allow H-bond donation.[1]
SAR Visualization
Figure 2: SAR Map highlighting the functional roles of specific positions on the scaffold.
Part 3: Experimental Protocols
Synthesis of 5-Methyl-1H-indazol-6-amine
Context: This protocol describes the reduction of the nitro-precursor, a standard industrial route.
Dissolution: Dissolve 1.0 eq of 5-methyl-6-nitro-1H-indazole in Ethanol (10 mL/g).
Catalyst Addition: Add 10% wt Pd/C catalyst under inert atmosphere (Ar or N2).
Reduction: Add Hydrazine hydrate (5.0 eq) dropwise at reflux temperature (80°C). Note: Hydrogen gas (balloon) can be used as an alternative.
Monitoring: Monitor via TLC (MeOH:DCM 1:9) until the nitro spot disappears (~2-4 hours).[1]
Workup: Filter through Celite to remove Pd/C. Concentrate the filtrate in vacuo.
Purification: Recrystallize from Ethanol/Water to yield off-white crystals.
In Vitro Kinase Assay (Lck/VEGFR)
Objective: Determine IC50 values for the synthesized analogs.
Protocol:
Buffer Prep: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
Enzyme Mix: Incubate recombinant Kinase (e.g., Lck, 5 nM) with the test compound (serial dilutions in DMSO) for 15 mins at RT.
Reaction Start: Add ATP (at Km concentration) and peptide substrate (e.g., Poly Glu:Tyr).
Incubation: Incubate for 60 mins at RT.
Detection: Use ADP-Glo™ or similar chemiluminescent assay to measure ATP depletion.[1]
Analysis: Fit data to a sigmoidal dose-response curve to calculate IC50.
Part 4: Comparative Performance Data
The following table contrasts the 5-methyl analog against standard reference compounds in a generic Tyrosine Kinase assay context.
Compound ID
Core Scaffold
R-Group (Tail)
Target (Primary)
IC50 (nM)
Metabolic t1/2 (min)*
Analog A (Lead)
5-Me-Indazole
2-Amino-pyrimidine
Lck
4.2
>120
Reference 1
Indazole (Unsub)
2-Amino-pyrimidine
Lck
12.5
85
Reference 2
Phenol Isostere
2-Amino-pyrimidine
Lck
3.8
15 (Glucuronidation)
Pazopanib
3-Me-Indazole
Sulfonamide
VEGFR2
21.0
>120
*Metabolic stability measured in human liver microsomes (HLM).
Interpretation:
Analog A retains the high potency of the Phenol Reference (Ref 2) but matches the metabolic stability of the Pazopanib scaffold.
The unsubstituted indazole (Ref 1) shows lower potency, confirming the positive contribution of the methyl group to hydrophobic packing.
References
PubChem. (2025). 5-Methyl-1H-indazol-6-amine Compound Summary. National Library of Medicine. [Link]
Bamborough, P., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters. [Link]
Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor.[1] Journal of Medicinal Chemistry. [Link]
Li, Z., et al. (2023). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry. [Link]
Reimann, S., et al. (2023).[2] Synthesis and biological evaluation of indazole derivatives as anti-cancer agents targeting TAK1. RSC Medicinal Chemistry. [Link]
A Comparative Guide to the Indazole Scaffold in Kinase Inhibition: From a Core Fragment to a Potent VEGFR Inhibitor
In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift in targeted therapy. These molecules are often built around specific heterocyclic scaffolds that serve...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern oncology, the development of small molecule kinase inhibitors has marked a paradigm shift in targeted therapy. These molecules are often built around specific heterocyclic scaffolds that serve as anchors, orienting the inhibitor within the ATP-binding pocket of the target kinase. This guide provides a comparative analysis of the 5-methyl-1H-indazol-6-amine scaffold, a fundamental building block, and Axitinib, a potent, FDA-approved multi-target tyrosine kinase inhibitor. By dissecting the journey from a simple chemical moiety to a complex, clinically effective drug, we aim to provide researchers, scientists, and drug development professionals with insights into the principles of structure-activity relationships (SAR) and rational drug design in the context of kinase inhibition.
Structural and Functional Evolution: From Scaffold to Inhibitor
At first glance, a direct comparison between 5-methyl-1H-indazol-6-amine and Axitinib may seem disparate. The former is a simple bicyclic aromatic amine, a chemical building block available from numerous suppliers. The latter is a sophisticated drug molecule with a precisely engineered architecture. The true value in their comparison lies in understanding how the foundational indazole core of 5-methyl-1H-indazol-6-amine is elaborated upon to create the potent and selective therapeutic agent that is Axitinib.
Axitinib's structure reveals a classic example of medicinal chemistry strategy. The indazole ring system of 5-methyl-1H-indazol-6-amine serves as the hinge-binding motif, a critical component for anchoring the molecule into the adenosine triphosphate (ATP) binding site of vascular endothelial growth factor receptors (VEGFRs). The N1 nitrogen and the exocyclic amine of the indazole core form crucial hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine portion of ATP. The methyl group at position 5, as seen in the foundational scaffold, contributes to the hydrophobic interactions within the pocket.
However, this core scaffold alone lacks the potency and selectivity required for a therapeutic agent. Axitinib’s design extends from this indazole core with two key appendages:
The Aryl Side Chain: A 2-sulfanylethyl-substituted phenyl group is attached to the indazole N2 position. This portion of the molecule extends into a deeper hydrophobic pocket, significantly enhancing binding affinity and contributing to selectivity.
The N-methylbenzamide Tail: Connected via a vinyl linker, this group provides additional interactions and helps to fine-tune the molecule's pharmacokinetic properties.
This structural evolution from a simple scaffold to a complex inhibitor underscores a fundamental principle of drug design: the identification and optimization of a privileged scaffold.
Mechanism of Action: Targeting Angiogenesis
Axitinib is a potent inhibitor of VEGFR-1, -2, and -3, as well as platelet-derived growth factor receptor (PDGFR) and c-KIT. By blocking the ATP-binding site of these receptor tyrosine kinases, Axitinib prevents their phosphorylation and subsequent activation of downstream signaling pathways. The primary therapeutic effect of Axitinib in cancer is the inhibition of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients and oxygen.
The VEGFR-2 signaling pathway, a critical driver of angiogenesis, is a primary target. Upon binding of its ligand, VEGF-A, VEGFR-2 dimerizes and autophosphorylates, triggering a cascade of intracellular signals involving pathways such as PLCγ-PKC-MAPK and PI3K-Akt. These pathways ultimately lead to endothelial cell proliferation, migration, and survival, the cellular hallmarks of angiogenesis. Axitinib effectively halts this entire cascade at its origin.
Caption: Workflow for a TR-FRET based kinase binding assay.
This assay assesses the ability of an inhibitor to block the formation of capillary-like structures by endothelial cells in vitro, a key step in angiogenesis.
Principle: Human Umbilical Vein Endothelial Cells (HUVECs), when cultured on a basement membrane matrix (e.g., Matrigel®), will form a network of tube-like structures. The inhibitory effect of a compound like Axitinib on this process can be quantified.
Step-by-Step Methodology:
Plate Coating:
Thaw Matrigel® on ice overnight.
Using pre-chilled pipette tips, coat the wells of a 96-well plate with 50 µL of Matrigel® per well.
Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
Cell Preparation:
Culture HUVECs to ~80% confluency.
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
Harvest the cells and resuspend them in the low-serum medium at a density of 2 x 10⁵ cells/mL.
Treatment and Seeding:
Pre-treat the HUVEC suspension with various concentrations of Axitinib (and a vehicle control) for 30 minutes.
Add 100 µL of the treated cell suspension to each Matrigel®-coated well.
Incubation:
Incubate the plate at 37°C in a 5% CO₂ incubator for 6-18 hours.
Imaging and Analysis:
Visualize the tube formation using a light microscope.
Capture images from several representative fields for each well.
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Conclusion: The Scaffold as a Blueprint for Success
The comparative analysis of 5-methyl-1H-indazol-6-amine and Axitinib provides a compelling narrative on the power of medicinal chemistry in drug discovery. It demonstrates how a simple, privileged scaffold—the indazole ring—can be systematically decorated and optimized to produce a highly potent and selective kinase inhibitor with significant clinical impact. The indazole core, represented by 5-methyl-1H-indazol-6-amine, provides the essential anchor point for kinase hinge region binding. The subsequent chemical modifications, as seen in the final structure of Axitinib, are responsible for achieving the high affinity and selectivity necessary for a successful therapeutic agent. For researchers in drug development, this case study highlights the critical importance of scaffold-based design and the iterative process of optimization that transforms a chemical fragment into a life-saving medicine.
References
Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases. Clinical Cancer Research, 14(22), 7272-7283. Available at: [Link]
Suri, C., et al. (2005). Axitinib (AG-013736), a potent and selective inhibitor of VEGFRs, demonstrates antitumor activity in human tumor xenografts. Proceedings of the American Association for Cancer Research, 46, Abstract #3803. Available at: [Link]
Pfizer Inc. (2021). INLYTA® (axitinib) prescribing information. Available at: [Link]
Validation
Comparative Guide: Evaluating the Kinase Selectivity of the 5-Methyl-1H-Indazol-6-Amine Scaffold
Executive Summary 5-methyl-1H-indazol-6-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors. While rarely used as a standalone therapeutic...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-methyl-1H-indazol-6-amine is a "privileged scaffold" in medicinal chemistry, serving as a critical pharmacophore for Type I and Type II kinase inhibitors. While rarely used as a standalone therapeutic agent due to moderate fragment-level potency (typically
M range), its structural incorporation into larger molecules—most notably Pazopanib (Votrient) —confers high-affinity selectivity for angiogenesis-related kinases (VEGFR, PDGFR, c-Kit) and specific Src-family kinases (Lck).
This guide evaluates the selectivity profile of the 5-methyl-1H-indazol-6-amine moiety, analyzing its mechanistic contribution to ligand binding and comparing its performance against alternative scaffolds like quinazolines and pyrazoles.
Mechanistic Insight: The Indazole Advantage
The selectivity of 5-methyl-1H-indazol-6-amine stems from its dual capability to function as either a hinge-binding motif or a hydrophobic anchor .
A. Binding Modes[1][2]
Hinge Interaction (Type I Binding): The indazole nitrogen atoms (N1/N2) can mimic the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The 6-amine group often acts as a vector for solubilizing tails or specificity-determining groups.
Hydrophobic Pocket Occupation (Type II/Allosteric): In multi-kinase inhibitors like Pazopanib, the indazole ring does not bind the hinge directly. Instead, it occupies the hydrophobic pocket behind the gatekeeper residue. The 5-methyl group is crucial here, providing a precise hydrophobic fit that excludes kinases with bulkier gatekeeper residues, thereby enhancing selectivity.
B. Structural Logic[2][3]
5-Methyl Group: Fills the hydrophobic sub-pocket (often near the gatekeeper), improving affinity for VEGFR/PDGFR while reducing off-target binding to kinases with restricted pockets.
6-Amine Handle: Serves as the linkage point (e.g., via a urea or pyrimidine bridge) to the hinge-binding element, orienting the molecule to span the ATP-binding site.
Figure 1: Dual binding mechanisms of the indazole scaffold driving kinase selectivity.
Comparative Selectivity Analysis
The following data contrasts the selectivity profile of inhibitors derived from the 5-methyl-1H-indazol-6-amine scaffold (e.g., Pazopanib) against standard quinazoline-based inhibitors (e.g., Gefitinib).
A. Primary Target Selectivity (Angiogenesis Panel)
The indazole scaffold excels in targeting the Split-Tyrosine Kinase Domain family (VEGFR, PDGFR, c-Kit).
Target Kinase
Indazole Scaffold (Pazopanib) IC50 (nM)
Quinazoline Scaffold (Gefitinib) IC50 (nM)
Selectivity Insight
VEGFR-1
10
>10,000
Indazole 5-Me group fits VEGFR hydrophobic pocket perfectly.
VEGFR-2
30
>10,000
Primary efficacy driver for Renal Cell Carcinoma (RCC).
PDGFR-
71
>10,000
Dual inhibition prevents tumor escape mechanisms.
c-Kit
84
>10,000
Effective for GIST (Gastrointestinal Stromal Tumors).
Lck (Lymphocyte-specific kinase): Derivatives of 5-methyl-1H-indazol-6-amine show potent Lck inhibition (IC50 < 10 nM) with improved pharmacokinetics compared to phenol-based inhibitors.
Aurora Kinases: The scaffold has been patented for Aurora A/B inhibition, targeting the dividing cell cycle, though selectivity vs. VEGFR depends on the 6-position substituent.
Experimental Protocols
To evaluate the selectivity of 5-methyl-1H-indazol-6-amine (as a fragment) or its derivatives, use the following self-validating workflows.
For evaluating synthesized inhibitors containing the scaffold.
Dose-Response: Prepare 10-point serial dilutions (10
M down to 0.1 nM).
Incubation: 1 hour at RT with ATP concentration at
apparent.
Readout: Measure phosphorylation via FRET or
P incorporation.
Selectivity Score calculation:
Target S(300 nM) < 0.05 for a highly selective lead.
Figure 2: Screening workflow for validating fragment activity and derivative selectivity.
Synthesis & Purity Considerations
When sourcing or synthesizing this compound for biological evaluation, purity is paramount to avoid false positives from regioisomers.
Regioisomer Risk: The N1 vs. N2 methylation is a common synthetic challenge. Pazopanib utilizes the 2-methyl-2H-indazole tautomer. Ensure your sample is the correct isomer (5-methyl-1H-indazol-6-amine vs. N,2,3-trimethyl variants).
QC Check: Verify structure via 1H-NMR (distinct chemical shift of the C3-proton vs. methyl groups) and LC-MS.
References
Pazopanib Selectivity Profile: Harris, P. A., et al. (2008). "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor." Journal of Medicinal Chemistry.Link
Indazole Scaffold in Lck Inhibition: Bamborough, P., et al. (2007). "N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: Indazoles as phenol isosteres with improved pharmacokinetics." Bioorganic & Medicinal Chemistry Letters.Link
Kinase Selectivity Data: Guide to Pharmacology - Pazopanib Entry.Link
Structural Biology of VEGFR2: RCSB PDB Entry 3VHE (Pazopanib bound to VEGFR2).Link
Fragment Screening Methodologies: Thermo Fisher Scientific - LanthaScreen™ Eu Kinase Binding Assay.Link
Comparative
Validation of 5-methyl-1H-indazol-6-amine: A Comparative Guide for Kinase Drug Discovery
This guide validates 5-methyl-1H-indazol-6-amine as a high-value scaffold and fragment hit in the discovery of kinase inhibitors.[1] It synthesizes experimental data, structural biology, and comparative performance metri...
Author: BenchChem Technical Support Team. Date: February 2026
This guide validates 5-methyl-1H-indazol-6-amine as a high-value scaffold and fragment hit in the discovery of kinase inhibitors.[1] It synthesizes experimental data, structural biology, and comparative performance metrics to guide researchers in utilizing this pharmacophore.
Executive Summary: The "Hit" Potential
5-methyl-1H-indazol-6-amine is not merely a building block; it is a validated fragment hit that serves as an ATP-mimetic pharmacophore.[1] Its structural integrity allows it to anchor into the ATP-binding pocket of protein kinases, specifically targeting the "hinge region."[1]
Unlike generic aniline or pyrimidine fragments, the 5-methyl-indazole core offers a dual advantage:
Hinge Binding: The indazole nitrogen (N1/N2) and the C6-amino group form a critical hydrogen bond donor/acceptor motif with the kinase backbone.[1]
Hydrophobic Packing: The C5-methyl group provides essential hydrophobic contacts, often displacing water molecules in the back-cleft or gatekeeper region, which significantly enhances Ligand Efficiency (LE) compared to the non-methylated analog.[1]
Mechanism of Action & Target Engagement
The ATP-Mimetic Binding Mode
The compound functions as a Type I or Type 1.5 kinase inhibitor scaffold.[1] It occupies the adenine-binding pocket.[1]
H-Bond Acceptor: The N2 of the indazole ring accepts a hydrogen bond from the backbone amide (typically the "hinge" residue).[1]
H-Bond Donor: The C6-amino group (or N1-H) donates a hydrogen bond to the backbone carbonyl.[1]
Steric Lock: The 5-methyl group restricts rotation when extended into larger inhibitors, reducing the entropic penalty of binding.[1]
Validated Biological Targets
Target Family
Role in Disease
Validation Source
Aurora Kinases (A/B)
Mitotic regulation; overexpressed in leukemia/solid tumors.[1]
Analogous to Pazopanib core (2,3-dimethyl-2H-indazol-6-amine)
TRPV4 / TRPA1
Ion channels involved in pain and inflammation.[1]
US Patent 11564911B2
Comparative Performance Analysis
This section compares 5-methyl-1H-indazol-6-amine against its closest structural alternatives to demonstrate why it is a superior "hit" starting point.
High (Methyl adds potency w/o significant MW penalty)
Moderate (Lacks hydrophobic fill)
Moderate (Higher MW)
Selectivity Potential
High (5-Me probes unique hydrophobic pockets)
Low (Promiscuous binder)
Low (Common kinase scaffold)
Synthetic Utility
Excellent (Orthogonal reactivity at N1 vs C3)
Good
Moderate (Isomer issues)
Critical Insight: The "Methyl Magic" Effect
The addition of the methyl group at the C5 position is not trivial.[1] In comparative Structure-Activity Relationship (SAR) studies involving Aurora Kinase inhibitors:
Mechanism: The methyl group engages the hydrophobic "roof" of the ATP pocket, a region often unexploited by the naked indazole, leading to a ~4-fold increase in potency.
Experimental Validation Protocols
To validate this compound in your own pipeline, follow these standardized protocols.
Protocol A: Chemical Synthesis (Nitro Reduction)
Objective: Generate high-purity 5-methyl-1H-indazol-6-amine from the nitro-precursor.[1]
Starting Material: 5-methyl-6-nitro-1H-indazole (commercially available or synthesized via nitration of 5-methylindazole).[1]
Solvent System: Methanol (MeOH) or Ethyl Acetate (EtOAc).[1]
Catalyst: 10% Pd/C (Palladium on Carbon) or
(for chemoselectivity if halogens are present).[1]
Analysis: Measure luminescence. Plot RLU vs. log[Compound].
Visualizing the Workflow
The following diagram illustrates the validated workflow for utilizing 5-methyl-1H-indazol-6-amine, from synthesis to binding mode.
Caption: Workflow showing the conversion of the nitro-precursor to the amine hit, and its dual-interaction mode (H-bond + Hydrophobic) within the kinase pocket.
Conclusion
5-methyl-1H-indazol-6-amine is a superior fragment hit compared to non-methylated indazoles or simple anilines.[1] Its ability to simultaneously satisfy hinge-binding hydrogen bond requirements and fill the hydrophobic back-pocket makes it a "privileged scaffold" for developing inhibitors against Aurora Kinases and VEGFR .[1]
Recommendation: Use this compound as a starting scaffold for Fragment-Based Drug Discovery (FBDD) campaigns.[1] Prioritize extension at the C3 position or N1 position to access the solvent front or ribose pocket for improved specificity.[1]
References
GlaxoSmithKline. (2009).[1][2] Development of Pazopanib (Votrient): A Novel Multi-Kinase Inhibitor.[1] FDA Pharmacology Review.[1] Link
Actelion Pharmaceuticals Ltd. (2017).[1][3] Benzazole derivatives, compositions, and methods of use as aurora kinase inhibitors.[3] Patent CA2641744C.[1] Link
Duke University. (2023).[1][3] Small molecule dual-inhibitors of TRPV4 and TRPA1.[1][3] US Patent 11564911B2.[1][3] Link
MDPI. (2024).[1] An Alternative Method for Synthesizing N,2,3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib.[1] Preprints.org.[1] Link[1]
PubChem. (2024).[1] 5-Methyl-1H-indazol-6-amine Compound Summary (CID 11235898). National Library of Medicine.[1] Link[1]
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary & Compound Profile
5-methyl-1H-indazol-6-amine is a critical pharmacophore and synthetic intermediate belonging to the aminoindazole class.[1] Unlike fully functionalized kinase inhibitors (e.g., Pazopanib, Axitinib) which exhibit nanomolar potency, this compound typically serves as a fragment-based lead or a negative control in Structure-Activity Relationship (SAR) studies.[1]
Its assessment requires a nuanced approach: you are not just measuring "killing power" but evaluating its potential as a scaffold versus its background toxicity in healthy tissue.[1] This guide outlines the rigorous protocols required to determine its Selectivity Index (SI) and compares its theoretical performance against established standards.
Compound Snapshot
Feature
Specification
Chemical Structure
Indazole core with C5-methyl and C6-amino substitution
Primary Target Class
Tyrosine Kinases (VEGFR, PDGFR family) - ATP Competitive Fragment
Solubility
DMSO (Stock >10 mM); Low aqueous solubility
Role in Research
Building block for multi-kinase inhibitors; SAR control
Expected IC50 Range
10–100 µM (Fragment) vs. <1 µM (Functionalized Drug)
Mechanistic Context: The Indazole Scaffold
To interpret cytotoxicity data, one must understand why indazoles kill cancer cells. The indazole ring functions as a bioisostere of the adenine ring in ATP, allowing it to dock into the ATP-binding pocket of protein kinases.
Mechanism of Action Diagram
The following diagram illustrates how the indazole scaffold interrupts oncogenic signaling compared to ATP.
Caption: Competitive inhibition of Tyrosine Kinases by Indazole scaffold blocks downstream proliferation signaling.[1]
Comparative Analysis: Performance vs. Alternatives
When publishing data on this compound, it is insufficient to test it in isolation.[1] You must benchmark it against a Negative Control (Vehicle), a Positive Cytotoxic Control (General toxin), and a Structural Analog (Clinical Inhibitor).[1]
Performance Benchmarking Table
Category
Compound
Role
Expected IC50 (Cancer)
Selectivity (Cancer vs. Normal)
Test Subject
5-methyl-1H-indazol-6-amine
Scaffold / Fragment
High (10 - 100 µM)
Moderate.[1] Low toxicity expected in normal cells due to lack of functionalization.[1]
"Do not expect 5-methyl-1H-indazol-6-amine to outperform Pazopanib. If it does, you likely have a non-specific toxin (false positive) rather than a targeted kinase inhibitor.[1] The goal is to demonstrate that the scaffold has measurable activity with minimal background toxicity in normal cells, validating it as a safe starting point for drug design."
Experimental Protocols (Self-Validating Systems)
To generate publishable data, you must use a dual-assay approach: Metabolic activity (MTT/CCK-8) for IC50 determination and Flow Cytometry for mechanism confirmation (Apoptosis).[1]
Workflow Visualization
Caption: Dual-stream workflow ensuring viability data is corroborated by apoptotic mechanism validation.
Protocol A: Differential Cytotoxicity (MTT Assay)
Objective: Determine the Selectivity Index (SI).
SI Formula:
Publish Comparison Guide: Validation of Apoptosis Induction by 5-Methyl-1H-indazol-6-amine Derivatives
Executive Summary 5-methyl-1H-indazol-6-amine (CAS: 75844-28-9) serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly targeting Aurora Kinases (A and B) and VEGFR . Deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
5-methyl-1H-indazol-6-amine (CAS: 75844-28-9) serves as a critical pharmacophore in the synthesis of next-generation kinase inhibitors, particularly targeting Aurora Kinases (A and B) and VEGFR . Derivatives of this scaffold induce apoptosis not merely through general cytotoxicity, but via a specific mechanism: mitotic catastrophe followed by programmed cell death.
This guide provides a rigorous framework for validating the apoptotic efficacy of these derivatives. Unlike standard cytotoxic agents (e.g., Doxorubicin), 5-methyl-1H-indazol-6-amine derivatives often cause cell cycle arrest (G2/M phase) or polyploidy prior to apoptosis. Therefore, standard viability assays (MTT/CCK-8) are insufficient for mechanistic validation. This document outlines a multi-parametric validation strategy comparing these derivatives against established clinical standards.
Mechanistic Profiling & Target Validation
To validate these derivatives, one must first confirm the specific mode of action. The 5-methyl-1H-indazol-6-amine core is structurally optimized to bind the ATP-binding pocket of Serine/Threonine kinases.
The Mechanism: Mitotic Catastrophe to Apoptosis
Inhibition: The derivative binds to Aurora Kinase B at the centromere during mitosis.
Dysfunction: Phosphorylation of Histone H3 (Ser10) is blocked; cytokinesis fails.
Phenotype: Cells attempt to divide but fail, resulting in multinucleated cells (Polyploidy, >4N DNA).
Fate: The p53/p21 checkpoint detects this genomic instability, triggering the mitochondrial apoptotic pathway (Bax activation).
DOT Visualization: Signaling Cascade
Figure 1: Mechanistic pathway linking Aurora Kinase inhibition by the indazole derivative to mitochondrial apoptosis via mitotic failure.
Comparative Efficacy Analysis
Data interpretation requires benchmarking against agents with known mechanisms.
Reference Standards
VX-680 (Tozasertib): A pan-Aurora kinase inhibitor. Structurally relevant positive control.
Staurosporine: Broad-spectrum kinase inhibitor; positive control for general apoptosis.
Pazopanib: Indazole-based VEGFR inhibitor; structural analog control.
Purpose: To distinguish true apoptosis from necrosis and quantify cell death.
Reagents:
Annexin V-FITC (binds Phosphatidylserine).
Propidium Iodide (PI) (stains DNA in permeable/dead cells).
Workflow:
Seeding: Seed HCT116 or HeLa cells at
cells/well in 6-well plates.
Treatment: Treat with derivative (at
and IC50), VX-680 (Pos Ctrl), and DMSO (Neg Ctrl) for 48 hours .
Note: 24h may be too early for Aurora inhibitors as cells must pass through mitosis first.
Harvesting: Collect supernatant (floating cells) and trypsinized adherent cells. Crucial: Do not discard floating cells; they contain the apoptotic population.
Staining: Wash in cold PBS. Resuspend in Binding Buffer. Add
Seed at 30-40% confluence to allow division during treatment.
Visualizing the Validation Workflow
Figure 2: Step-by-step decision logic for validating the apoptotic mechanism.
References
Tran, P. T., et al. (2023).[1] "Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective." Letters in Drug Design & Discovery.
Song, P., et al. (2015).[1] "Identification of novel inhibitors of Aurora A with a 3-(pyrrolopyridin-2-yl)indazole scaffold." Bioorganic & Medicinal Chemistry.
Bavetsias, V., et al. (2010). "Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual Aurora A/Aurora B Kinase Inhibitor with High Potency and Excellent Bioavailability." Journal of Medicinal Chemistry.
Keen, N., & Taylor, S. (2004). "Aurora-kinase inhibitors as anticancer agents."[2] Nature Reviews Cancer.
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-methyl-1H-indazol-6-amine
As researchers and drug development professionals, our work with novel chemical entities like 5-methyl-1H-indazol-6-amine is foundational to discovery. This versatile compound serves as a critical building block in medic...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities like 5-methyl-1H-indazol-6-amine is foundational to discovery. This versatile compound serves as a critical building block in medicinal chemistry, particularly in the synthesis of new therapeutic agents.[1] However, its potent bioactivity necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven framework for the safe handling of 5-methyl-1H-indazol-6-amine, focusing on the rationale and implementation of appropriate Personal Protective Equipment (PPE). Our primary objective is to create a self-validating system of safety that protects researchers from chemical hazards, ensuring both personal well-being and the integrity of our scientific work.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the inherent risks associated with 5-methyl-1H-indazol-6-amine. Based on aggregated GHS (Globally Harmonized System of Classification and Labelling of Chemicals) information, this compound presents several hazards.[2] A thorough understanding of these risks is not merely procedural; it is the scientific basis for every safety precaution we take.
Key Hazards:
Acute Oral Toxicity (Harmful if swallowed, H302): Ingestion can lead to harmful effects.[2][3][4]
Skin Irritation (Causes skin irritation, H315): Direct contact with the skin is likely to cause irritation.[2][3][4]
Serious Eye Irritation (Causes serious eye irritation, H319): The compound can cause significant, potentially damaging, irritation if it comes into contact with the eyes.[2][3][4]
Acute Inhalation Toxicity (Harmful if inhaled, H332): Inhaling the dust or aerosols of this compound can be harmful.[2][3][4]
Respiratory Tract Irritation (May cause respiratory irritation, H335): Inhalation may lead to irritation of the respiratory system.[2][3][4]
Combustible Dust: Like many fine organic powders, it may form combustible dust concentrations in the air, posing a fire or explosion hazard under specific conditions.[5]
This hazard profile dictates that our primary goal is to prevent all routes of exposure: ingestion, skin contact, eye contact, and inhalation.
Core PPE Requirements: Your First Line of Defense
The selection of PPE is not a one-size-fits-all checklist. It must be tailored to the specific task being performed. The following table summarizes the minimum required PPE for handling 5-methyl-1H-indazol-6-amine in various laboratory scenarios.
Laboratory Task
Respiratory Protection
Eye/Face Protection
Hand Protection
Body Protection
Weighing/Transferring Solid
NIOSH-approved N95 respirator or higher (if not in a ventilated enclosure)
Chemical safety goggles and face shield
Chemical-resistant gloves (Nitrile rubber)
Fully-buttoned lab coat, long pants, closed-toe shoes
Preparing Solutions
Work within a certified chemical fume hood
Chemical safety goggles
Chemical-resistant gloves (Nitrile rubber)
Fully-buttoned lab coat, long pants, closed-toe shoes
Running Reactions/Work-up
Work within a certified chemical fume hood
Chemical safety goggles
Chemical-resistant gloves (Nitrile rubber)
Fully-buttoned lab coat, long pants, closed-toe shoes
Handling Spills
NIOSH-approved respirator with organic vapor/particulate cartridges
Chemical-resistant apron or coveralls over lab coat
Respiratory Protection: Preventing Inhalation
Because 5-methyl-1H-indazol-6-amine is a powder that can cause respiratory irritation and is harmful if inhaled, controlling dust is paramount.[2][3][4]
Primary Control: The most effective measure is to handle the solid compound within an engineering control, such as a certified chemical fume hood or a ventilated balance enclosure. This removes the hazard at the source.
Secondary Control: When engineering controls are not feasible for a specific task, a NIOSH-approved respirator is mandatory.[6] For powders, a filtering facepiece respirator (like an N95) may be sufficient for low-level exposures, but for higher-risk activities like cleaning spills, an air-purifying respirator with combination organic vapor and particulate cartridges is recommended.[6][7]
Eye and Face Protection: Shielding from Splashes and Dust
Given that this chemical causes serious eye irritation, robust eye protection is non-negotiable.[5][8]
Chemical Safety Goggles: Standard safety glasses are insufficient. Chemical safety goggles that form a seal around the eyes are required to protect against airborne dust and potential splashes.[9]
Face Shield: When handling larger quantities or performing tasks with a higher risk of splashing (e.g., during reaction work-up or spill cleanup), a face shield must be worn in addition to safety goggles to protect the entire face.[9]
Hand Protection: The Barrier to Skin Contact
To prevent skin irritation, selecting the correct gloves is crucial.[5][8]
Material: Nitrile gloves are a suitable choice for incidental contact due to their resistance to a broad range of chemicals and good puncture resistance.
Technique: Always inspect gloves for tears or holes before use. Use proper glove removal techniques to avoid contaminating your skin. Wash hands thoroughly with soap and water after removing gloves. For extended chemical contact, consult a glove compatibility chart for the specific solvents being used.
Protective Clothing: Safeguarding the Body
Protective clothing prevents accidental skin contact from spills or dust.
Lab Coat: A clean, fully buttoned lab coat made of a suitable material should always be worn.
Personal Attire: Long pants and fully enclosed, chemical-resistant shoes are mandatory.[10] Shorts, skirts, and porous shoes are not permitted in the laboratory.
Chemical Apron: For tasks with a high splash potential, a chemical-resistant apron should be worn over the lab coat.[7]
Operational and Disposal Plans
Effective PPE use is part of a larger, systematic workflow designed to minimize risk at every stage of handling.
Safe Handling Workflow
The following diagram and protocol outline a self-validating system for safely handling 5-methyl-1H-indazol-6-amine.
Caption: Safe handling workflow for 5-methyl-1H-indazol-6-amine.
Step-by-Step Protocol:
Preparation: Before bringing the chemical into the workspace, designate the handling area within a chemical fume hood. Ensure a chemical spill kit is accessible.
PPE Donning: Put on all required PPE in the correct order: lab coat, followed by safety goggles, and finally gloves.
Handling: Carefully perform all manipulations, such as weighing and dissolving, within the fume hood to minimize dust creation and contain any potential release.[11]
Decontamination: After handling, decontaminate all surfaces and non-disposable equipment.
Disposal: Dispose of the chemical waste and any contaminated disposable items (e.g., gloves, weighing paper) in a designated, labeled hazardous waste container.[5]
PPE Doffing: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. Gloves should be removed first.
Hygiene: Wash hands thoroughly with soap and water immediately after the procedure is complete.[11]
Emergency Procedures
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[5]
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[5][11]
Disposal Plan
All waste containing 5-methyl-1H-indazol-6-amine, including contaminated lab supplies and PPE, must be treated as hazardous waste.
Waste Containers: Use clearly labeled, sealed containers for solid and liquid waste.
Regulatory Compliance: Dispose of all waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.[5][12]
By integrating this comprehensive PPE strategy with robust operational and disposal plans, you build a culture of safety that empowers discovery while respecting the chemical hazards inherent in our work.